2-Adamantanethiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C10H16S |
|---|---|
Poids moléculaire |
168.30 g/mol |
Nom IUPAC |
adamantane-2-thiol |
InChI |
InChI=1S/C10H16S/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2 |
Clé InChI |
NGQCHEXEOUXSFF-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3S |
Origine du produit |
United States |
Foundational & Exploratory
Synthesis of 2-Adamantanethiol from Adamantanethione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-adamantanethiol, a valuable building block in medicinal chemistry and materials science, from its precursor, adamantanethione. The adamantane cage imparts unique properties such as high lipophilicity and rigidity, making its derivatives, including this compound, of significant interest in the development of novel therapeutics and functional materials. This document details the experimental protocols for the synthesis of adamantanethione and its subsequent reduction to this compound, presents key quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows.
Overview of the Synthetic Pathway
The synthesis of this compound is a two-step process commencing from the commercially available adamantanone. The first step involves the thionation of adamantanone to yield adamantanethione. The subsequent and final step is the reduction of the thioketone functionality of adamantanethione to the corresponding thiol, this compound.
Caption: Overall synthetic scheme for this compound from adamantanone.
Experimental Protocols
Synthesis of Adamantanethione from Adamantanone
The preparation of adamantanethione from adamantanone is effectively achieved by reaction with phosphorus pentasulfide in pyridine.[1] This method has been shown to produce the desired thioketone in high yields.
Experimental Workflow:
Caption: Workflow for the synthesis of adamantanethione.
Detailed Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of adamantanone and phosphorus pentasulfide in pyridine is prepared.
-
The reaction mixture is heated to reflux with stirring for a specified period.
-
After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing water.
-
The aqueous mixture is then extracted multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and filtered.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude adamantanethione.
-
Purification of the crude product can be achieved by recrystallization or column chromatography to afford pure adamantanethione.
Synthesis of this compound from Adamantanethione
The reduction of the thiocarbonyl group in adamantanethione to a thiol is efficiently carried out using sodium borohydride.[2] This method provides high yields of the desired this compound.[2]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Detailed Procedure:
-
Adamantanethione is dissolved in 1,2-dimethoxyethane in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Excess sodium borohydride is added portion-wise to the stirred solution.
-
The reaction mixture is heated to approximately 45°C and maintained at this temperature with stirring. The progress of the reaction can be monitored by the disappearance of the orange color of the thione.[2]
-
Upon completion, the reaction is cooled, and excess borohydride is decomposed by the careful dropwise addition of water.
-
The mixture is then acidified to a pH of 2 with concentrated hydrochloric acid.[2]
-
The product is extracted from the aqueous mixture with an organic solvent (e.g., carbon tetrachloride or diethyl ether).[2]
-
The combined organic layers are washed with water, dried over an anhydrous drying agent, and filtered.
-
The solvent is removed under reduced pressure to give the crude this compound.
-
Purification of the crude thiol can be effectively achieved via its lead salt.[2] The crude product is dissolved in a suitable solvent and treated with a solution of a lead(II) salt to precipitate the lead thiolate. The precipitate is then collected, washed, and decomposed with an acid to regenerate the pure this compound. The final product can be further purified by sublimation.[2]
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of adamantanethione and this compound.
Table 1: Synthesis of Adamantanethione
| Parameter | Value | Reference |
| Starting Material | Adamantanone | [1] |
| Reagent | Phosphorus Pentasulfide | [1] |
| Solvent | Pyridine | [1] |
| Yield | 91% | [1] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Adamantanethione | [2] |
| Reagent | Sodium Borohydride | [2] |
| Solvent | 1,2-Dimethoxyethane | [2] |
| Reaction Temperature | ~45°C | [2] |
| Yield | 85% | [2] |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the adamantane cage protons and a characteristic signal for the thiol proton (-SH). The proton on the carbon bearing the thiol group is expected to appear as a distinct signal. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the adamantane skeleton. The carbon atom attached to the sulfur will have a characteristic chemical shift. |
| IR Spectroscopy | A weak absorption band for the S-H stretching vibration, typically in the range of 2550-2600 cm⁻¹. C-H stretching and bending vibrations for the adamantane framework will also be present. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₆S, MW: 168.30 g/mol ). |
References
An In-depth Technical Guide to the Synthesis of 2-Adamantanethiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and derivatization of 2-adamantanethiol, a key building block in medicinal chemistry. The unique lipophilic and rigid cage structure of the adamantane moiety imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates, making its derivatives highly valuable in modern drug discovery.[1][2][3] This document details the primary synthetic routes to this compound and its subsequent conversion to a variety of functionalized derivatives, including sulfides, sulfoxides, and sulfones. Experimental protocols, quantitative data, and visual representations of reaction pathways are provided to facilitate practical application in a research and development setting.
Synthesis of the Core Moiety: this compound
The principal precursor for the synthesis of this compound is adamantanethione. The most common and efficient method for preparing this compound is the reduction of adamantanethione.
Reduction of Adamantanethione
The reduction of adamantanethione to this compound can be effectively achieved using sodium borohydride (NaBH₄). This method is favored for its high yield and the relative stability of the starting thioketone.[4][5]
Reaction Pathway:
References
Computational Insights into the Electronic Landscape of 2-Adamantanethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational and experimental approaches used to elucidate the electronic structure of 2-adamantanethiol. While direct computational studies on this compound are not extensively available in the current body of scientific literature, this document synthesizes information from related adamantane derivatives and established theoretical principles to offer valuable insights. This guide is intended to serve as a foundational resource for researchers engaged in the study of adamantane-based compounds and their potential applications in drug development and materials science.
Introduction
Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique physicochemical properties. The introduction of a thiol group at the secondary (C2) position of the adamantane cage is expected to modulate its electronic properties, influencing its reactivity, intermolecular interactions, and potential as a pharmacophore or a molecular building block. Understanding the electronic structure of this compound is therefore crucial for the rational design of novel therapeutic agents and advanced materials.
This guide will detail the synthesis of this compound, outline relevant experimental protocols for its characterization, and discuss the theoretical framework for computational analysis of its electronic structure, drawing parallels with computationally characterized 2-substituted adamantanes.
Synthesis of this compound
The preparation of this compound can be achieved through the reduction of adamantanethione. A reliable method, as described by Greidanus et al. (1971), involves the following key steps[1][2][3]:
-
Preparation of Adamantanethione: Adamantanone is treated with phosphorus pentasulfide in pyridine to yield adamantanethione[1].
-
Reduction to this compound: Adamantanethione is then reduced using sodium borohydride (NaBH₄) in a suitable solvent to produce this compound in high yields[1][2][3].
A visual representation of this synthetic workflow is provided below.
References
The Adamantane Scaffold: A Versatile Privileged Structure in Drug Discovery
An In-depth Technical Guide on the Biological Activities of Adamantane Derivatives
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties have been successfully exploited to enhance the therapeutic potential of a wide range of compounds. This technical guide provides a comprehensive overview of the diverse biological activities of adamantane derivatives, focusing on their antiviral, anticancer, neuroprotective, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways are included to support researchers and drug development professionals in this dynamic field.
Quantitative Biological Activity Data
The biological activities of various adamantane derivatives have been quantified using a range of in vitro assays. The following tables summarize key potency data (IC50, EC50, and Ki values) for representative compounds across different therapeutic areas.
Antiviral Activity
Adamantane derivatives have a long history as antiviral agents, most notably against influenza A virus. More recent research has explored their potential against other viral pathogens.
| Compound Class | Derivative | Virus Strain | Assay | IC50 / EC50 (µM) | Reference |
| Aminoadamantanes | Amantadine | Influenza A/Hong Kong/68 | Plaque Reduction | < 30 | [1] |
| Rimantadine | Influenza A/Hong Kong/68 | Plaque Reduction | < 30 | [1] | |
| Glycyl-rimantadine | Influenza A/Hong Kong/68 | Plaque Reduction | 0.11 | [1] | |
| Piperidine Derivatives | (R)-Enol ester 10 | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | Plaque Reduction | 7.7 | [2] |
| (2R,4S)-13 | Influenza A/California/7/2009(H1N1)pdm09 | Plaque Reduction | 18.4 | [2] | |
| SARS-CoV-2 Inhibitors | 3F4 | SARS-CoV-2 | CPE Assay | 0.32 | |
| 3F5 | SARS-CoV-2 | CPE Assay | 0.44 | ||
| 3E10 | SARS-CoV-2 | CPE Assay | 1.28 |
Anticancer Activity
The lipophilicity of the adamantane cage often enhances the penetration of anticancer drugs into tumor cells and can lead to novel mechanisms of action.
| Compound Class | Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Isothiourea Derivatives | Compound 5 | Hep-G2 (Hepatocellular Carcinoma) | MTT | 7.70 | [3] |
| Compound 6 | Hep-G2 (Hepatocellular Carcinoma) | MTT | 3.86 | [3] | |
| 4-bromobenzyl analogue | PC-3 (Prostate Cancer) | MTT | < 25 | ||
| 4-bromobenzyl analogue | HepG-2 (Hepatocellular Carcinoma) | MTT | < 25 | ||
| 4-bromobenzyl analogue | MCF-7 (Breast Cancer) | MTT | < 25 | ||
| Ester Derivatives | Compound 2e (2,4-dichloro substituents) | - | AChE Inhibition | 77.15 | [4] |
| Compound 2j (3-methoxy substituent) | - | BChE Inhibition | 223.30 | [4] |
Enzyme Inhibitory Activity
Adamantane derivatives have been designed to target a variety of enzymes implicated in disease, demonstrating the versatility of this scaffold in inhibitor design.
| Compound Class | Derivative | Enzyme Target | Assay Type | Ki / IC50 | Reference |
| DPP-IV Inhibitors | Vildagliptin | Dipeptidyl peptidase-IV | Enzyme Activity | IC50 = 3.5 ± 1.5 nM | [5] |
| Tyrosyl-DNA Phosphodiesterase I Inhibitors | Diazaadamantane-monoterpene conjugates | Tyrosyl-DNA phosphodiesterase I (Tdp1) | Enzyme Activity | IC50 = 0.35–0.57 µM | [6] |
| Cholinesterase Inhibitors | Compound 2e (2,4-dichloro substituents) | Acetylcholinesterase (AChE) | Ellman's Assay | IC50 = 77.15 µM | [4] |
| Compound 2j (3-methoxy substituent) | Butyrylcholinesterase (BChE) | Ellman's Assay | IC50 = 223.30 µM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the biological activities of adamantane derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test adamantane derivatives
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the adamantane derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and for determining the antiviral efficacy of chemical compounds.[11][12][13]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6- or 12-well plates
-
Virus stock of known titer
-
Serum-free cell culture medium
-
Test adamantane derivatives
-
Overlay medium (e.g., 0.6% agarose or Avicel in culture medium)
-
Fixative solution (e.g., 4% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Preparation: Seed host cells in 6- or 12-well plates and grow until they form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock in serum-free medium. In parallel, prepare various concentrations of the adamantane derivative in serum-free medium. Mix the virus dilutions with equal volumes of the compound dilutions and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Wash the confluent cell monolayers with PBS. Inoculate the cells with 200-500 µL of the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay Application: After the adsorption period, aspirate the inoculum and gently add 2-3 mL of the overlay medium to each well. The semi-solid overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death (plaques).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 2-4 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells by adding the fixative solution and incubating for at least 30 minutes. After fixation, remove the overlay and stain the cell monolayer with the crystal violet solution for 15-20 minutes. Gently wash the plates with water to remove excess stain. Plaques will appear as clear zones against a background of stained, viable cells.
-
Plaque Counting and IC50 Determination: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the virus-only control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Receptor-Ligand Binding Assay: NMDA Receptor
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This protocol is a general guideline for an NMDA receptor binding assay using a radiolabeled ligand.[14][15][16][17][18]
Materials:
-
Rat brain membrane preparation (source of NMDA receptors)
-
Radioligand (e.g., [3H]CGP 39653)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of an unlabeled NMDA receptor ligand, e.g., glutamate)
-
Test adamantane derivatives
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate or individual tubes, add the following components in this order: binding buffer, test compound or vehicle, and the brain membrane preparation.
-
Initiation of Binding: Add the radioligand to each well to initiate the binding reaction. The final volume should be consistent across all wells (e.g., 250 µL).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach binding equilibrium (e.g., 60 minutes).
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand-receptor complexes from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competing ligand.
-
Non-specific Binding: Radioactivity in the presence of a saturating concentration of an unlabeled ligand.
-
Specific Binding: Total binding minus non-specific binding.
-
The affinity (Ki) of the test compound is determined by performing competition binding experiments with increasing concentrations of the unlabeled test compound and analyzing the data using non-linear regression.
-
Investigation of Signaling Pathways: Western Blotting for TLR4/MyD88/NF-κB
Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the general steps to assess the protein expression levels of key components of the TLR4/MyD88/NF-κB signaling pathway.[19][20][21][22][23]
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for TLR4, MyD88, NF-κB p65, and a loading control like GAPDH or β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., TLR4, MyD88, or NF-κB p65) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with Tris-buffered saline with Tween 20 (TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
The biological effects of adamantane derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms of action and experimental workflows.
References
- 1. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 3. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Influenza virus plaque assay [protocols.io]
- 12. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 13. m.youtube.com [m.youtube.com]
- 14. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 15. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. pdspdb.unc.edu [pdspdb.unc.edu]
- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. karger.com [karger.com]
- 21. Activation of the TLR4/MyD88 signaling pathway contributes to the development of human hepatocellular carcinoma via upregulation of IL-23 and IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of TLR4/MyD88/NF-κB signaling in the contrast-induced injury of renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Confirmation of inhibitingTLR4/MyD88/NF-κB Signalling Pathway by Duhuo Jisheng Decoction on Osteoarthritis: A Network Pharmacology Approach-Integrated Experimental Study [frontiersin.org]
Spectroscopic Profile of 2-Adamantanethiol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-adamantanethiol, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of adamantane and its derivatives, alongside established experimental protocols for the synthesis and spectroscopic characterization of such compounds.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the adamantane cage and the typical influence of a thiol substituent.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (CH-SH) | 3.0 - 3.5 | Multiplet | - |
| Adamantane Cage Protons | 1.5 - 2.2 | Multiplets | - |
| Thiol Proton (SH) | 1.0 - 2.0 | Singlet (broad) | - |
Note: The chemical shifts are referenced to tetramethylsilane (TMS). The solvent is assumed to be a non-polar deuterated solvent such as CDCl₃.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-SH) | 45 - 55 |
| Adamantane Cage Carbons | 25 - 40 |
Note: The chemical shifts are referenced to tetramethylsilane (TMS). The solvent is assumed to be a non-polar deuterated solvent such as CDCl₃.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 2950 - 2850 | C-H stretch (adamantane cage) | Strong |
| 2600 - 2550 | S-H stretch | Weak to Medium |
| 1450 - 1300 | C-H bend (adamantane cage) | Medium |
| ~700 | C-S stretch | Weak |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of adamantanethione.[1]
Materials:
-
Adamantanethione
-
Sodium borohydride (NaBH₄)
-
1,2-Dimethoxyethane
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Carbon tetrachloride (or other suitable extraction solvent)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Adamantanethione is dissolved in 1,2-dimethoxyethane.
-
An excess of sodium borohydride is added portion-wise to the solution, maintaining the temperature at approximately 45°C. The reaction progress is monitored by the fading of the orange color of the thione.
-
Upon completion, excess sodium borohydride is decomposed by the careful addition of water.
-
The mixture is then acidified to a pH of 2 with concentrated hydrochloric acid.
-
The product, this compound, is extracted from the aqueous mixture using a suitable organic solvent like carbon tetrachloride.
-
The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved via sublimation or recrystallization.
NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton and carbon probe.
Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CCl₄).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters to be set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet): A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Solution Sample: A concentrated solution of this compound is prepared in a suitable IR-transparent solvent (e.g., carbon tetrachloride). The solution is placed in a liquid IR cell with salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
A background spectrum of the empty sample holder (or the solvent) is recorded.
-
The sample is placed in the spectrometer, and the sample spectrum is recorded.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
2-Adamantanethiol Powder: A Technical Guide to Safe Handling and Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific safety data for 2-Adamantanethiol is limited. This guide is based on data for the closely related isomer, 1-Adamantanethiol, the parent compound Adamantane, and general principles for handling thiols. All procedures should be conducted with a thorough risk assessment and in accordance with institutional safety protocols.
Chemical and Physical Properties
| Property | This compound | 1-Adamantanethiol | Adamantane |
| Molecular Formula | C₁₀H₁₆S[1] | C₁₀H₁₆S[2][3] | C₁₀H₁₆[4] |
| Molecular Weight | 168.30 g/mol [1] | 168.30 g/mol [2][3] | 136.23 g/mol [5] |
| CAS Number | 23695-66-1[1][6] | 34301-54-7[2][3] | 281-23-2[4] |
| Appearance | White to light yellow powder/crystal (presumed) | Solid[2] | Crystalline powder[7] |
| Melting Point | Not available | 99-106 °C[2] | 266-272 °C[8] |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
Hazard Identification and Classification
As a specific Safety Data Sheet (SDS) for this compound is not available, the hazard classification is based on the known hazards of 1-Adamantanethiol and general thiol compounds.
| Hazard Class | Classification (based on 1-Adamantanethiol) | GHS Pictogram | Hazard Statement |
| Acute Toxicity (Oral) | Category 3[9] | H301: Toxic if swallowed[9] | |
| Serious Eye Damage/Eye Irritation | Category 2[9] | H319: Causes serious eye irritation[9] | |
| Hazardous to the Aquatic Environment (Long-term) | Category 2[9] | H411: Toxic to aquatic life with long lasting effects[9] |
Note: Thiols are also known for their strong, unpleasant odor.
Safe Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[10][11] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[10][12] |
| Respiratory Protection | If dust is generated or working outside a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.[12] |
Engineering Controls
-
Ventilation: Work with this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure and control the strong odor.[9]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
Accidental Release and First Aid Measures
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14][15] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[13][14][16] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13] |
| Spill | Evacuate personnel from the area. Wear appropriate PPE. For small spills, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[9] For large spills, contact your institution's environmental health and safety department.[9] |
Fire and Explosion Hazards
-
Flammability: Adamantane is a combustible solid.[4][5] While specific data for this compound is unavailable, it should be treated as a combustible powder.
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or foam.[4]
-
Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, and sulfur oxides upon combustion.[7]
Disposal Considerations
-
Waste Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations.[17][18] Do not dispose of it down the drain or in regular trash.
-
Contaminated Packaging: Contaminated containers should be treated as hazardous waste and disposed of accordingly.[19]
Experimental Protocols & Workflows
Synthesis of this compound
A known method for the synthesis of this compound is the reduction of adamantanethione.[20] A generalized workflow for this type of chemical synthesis is depicted below.
Logical Relationships in Safe Handling
The following diagram illustrates the logical flow of considerations for safely handling this compound powder.
Signaling Pathways
Currently, there is no publicly available information detailing any signaling pathways in which this compound is involved. Researchers investigating the biological activity of this compound will need to perform their own studies to elucidate its mechanism of action.
References
- 1. This compound | C10H16S | CID 584813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Adamantanethiol 95 34301-54-7 [sigmaaldrich.com]
- 3. 1-Adamantylthiol | C10H16S | CID 99730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 23695-66-1|Adamantane-2-thiol|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. hazmatschool.com [hazmatschool.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 15. trdsf.com [trdsf.com]
- 16. cprcertificationnow.com [cprcertificationnow.com]
- 17. ethz.ch [ethz.ch]
- 18. nipissingu.ca [nipissingu.ca]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability of 2-Adamantanethiol Monolayers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 2-adamantanethiol self-assembled monolayers (SAMs). Due to the specific nature of this molecule, direct, extensive quantitative data on its thermal stability is limited in publicly available literature. Therefore, this guide synthesizes findings from related studies on similar thiol-based SAMs to provide a predictive framework and detailed experimental approaches for researchers investigating this novel material.
Introduction to this compound SAMs
This compound is a bulky, diamondoid thiol that forms self-assembled monolayers on gold and other metallic surfaces. The rigid, cage-like structure of the adamantane group influences the packing and stability of the monolayer, making it a subject of interest for applications in nanotechnology, biosensing, and drug delivery. Understanding the thermal stability of these monolayers is critical for determining their operational range and reliability in devices and formulations that may be subjected to temperature variations.
While specific thermal decomposition data for this compound SAMs is not extensively documented, studies on similar molecules provide a basis for understanding their behavior. For instance, annealing 2-adamantanethiolate monolayers at 78°C has been shown to decrease the density of vacancy islands and increase the overall order and average domain sizes in the films[1]. This suggests a degree of thermal stability at moderate temperatures, leading to improved film quality.
Comparative Thermal Stability of Thiol-Based SAMs
To contextualize the potential thermal stability of this compound SAMs, it is useful to review the stability of other well-studied thiol monolayers. The stability of these films is influenced by factors such as the length of the alkyl chain, the nature of the end group, and the intermolecular interactions.
| Thiol Monolayer | Substrate | Stability Temperature (°C) | Desorption/Decomposition Products | Analytical Technique(s) |
| 1-Octadecanethiol (ODT) | Gold | ~110[2] | - | X-ray Photoelectron Spectroscopy (XPS)[2] |
| 16-Mercaptohexadecanoic Acid (MHDA) | Gold | ~145[2] | - | X-ray Photoelectron Spectroscopy (XPS)[2] |
| 1H,1H,2H,2H-Perfluorodecanethiol (PFDT) | Gold | ~145[2] | - | X-ray Photoelectron Spectroscopy (XPS)[2] |
| n-Hexanethiol (C6T) | Au(111) | Stable up to 100 | Molecular desorption above 100°C[3] | X-ray Photoelectron Spectroscopy (XPS)[3] |
| Butanethiol | Au(001) | Physisorbed: -135, Chemisorbed: ~227 | 1-butene (from chemisorbed)[3] | Temperature Programmed Desorption (TPD)[3] |
| Octanethiol | Cu(111) | Stable up to ~207, decomposes above 222 | 1-octene[4] | Temperature Programmed Desorption (TPD), XPS[4] |
Note: The stability temperatures listed are approximate values where significant desorption or decomposition begins to occur under ultrahigh vacuum (UHV) conditions. These values can vary depending on the experimental conditions.
Experimental Protocols for Assessing Thermal Stability
A standardized set of experimental protocols is crucial for obtaining reproducible data on the thermal stability of this compound SAMs. The following methodologies are adapted from standard practices in surface science.
-
Gold Substrate Selection: Typically, Au(111) on mica or silicon is used for its atomically flat terraces, which are ideal for forming well-ordered SAMs.
-
Cleaning: The gold substrate is cleaned to remove organic contaminants. Common methods include:
-
Piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive.
-
UV/Ozone cleaning.
-
Argon plasma cleaning.
-
-
Annealing: Flame annealing or annealing in a vacuum oven is often performed to produce large, well-defined Au(111) terraces.
-
Solution Preparation: A dilute solution of this compound (typically in the range of 0.01 to 1 mM) is prepared in a high-purity solvent such as ethanol or toluene.
-
Immersion: The clean gold substrate is immersed in the thiol solution for a sufficient period (typically 24-48 hours) to allow for the formation of a well-ordered monolayer. The process should be carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation.
-
Rinsing: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried under a stream of dry nitrogen.
The following techniques are commonly employed to study the thermal stability of SAMs:
-
Temperature Programmed Desorption (TPD):
-
The SAM-coated substrate is placed in an ultrahigh vacuum (UHV) chamber.
-
The substrate is heated at a linear rate.
-
A mass spectrometer is used to detect the molecules that desorb from the surface as a function of temperature[5]. This provides information on the desorption temperature and the nature of the desorbed species.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
The SAM is analyzed with XPS at room temperature to establish a baseline.
-
The sample is then heated to a specific temperature in UHV, held for a period, and then cooled down for XPS analysis.
-
This process is repeated at incrementally higher temperatures. Changes in the elemental composition (e.g., the S/Au or C/Au ratio) indicate the desorption or decomposition of the monolayer[2][3].
-
-
Scanning Tunneling Microscopy (STM):
-
STM is used to visualize the morphology of the SAM at the molecular level.
-
Images are taken before and after annealing at various temperatures to observe changes in the surface structure, such as the formation of defects, molecular rearrangement, or desorption[6].
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the thermal stability of a this compound SAM.
Potential Signaling Pathways and Logical Relationships in Thermal Decomposition
The thermal decomposition of thiol SAMs can proceed through several pathways. For alkanethiols, desorption can occur as intact thiolate radicals, disulfides, or through C-S bond cleavage leading to the desorption of hydrocarbon fragments and leaving sulfur on the surface[3]. The bulky adamantane group may influence these pathways.
Conclusion
The thermal stability of this compound monolayers is a critical parameter for their practical application. While direct and comprehensive quantitative data remains an area for further research, existing knowledge of other thiol-based SAMs provides a solid foundation for investigation. The experimental protocols and analytical techniques outlined in this guide offer a systematic approach to characterizing the thermal behavior of these promising materials. Future studies focusing on temperature-dependent spectroscopic and microscopic analysis will be invaluable in elucidating the precise mechanisms of their thermal decomposition and establishing their operational limits.
References
Methodological & Application
Forming 2-Adamantanethiol Self-Assembled Monolayers on Au{111}: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formation of 2-Adamantanethiol self-assembled monolayers (SAMs) on Au{111} substrates. These robust and ordered monolayers serve as versatile platforms in various fields, including biosensing, drug delivery, and fundamental surface science.
Introduction
Self-assembled monolayers (SAMs) of organothiols on gold surfaces offer a straightforward and effective method for tailoring surface properties with molecular precision. This compound, with its rigid, diamondoid cage structure, forms highly stable and well-defined SAMs. The unique architecture of the adamantane moiety provides a sterically defined and chemically inert surface, making it an excellent candidate for applications requiring precise control over surface chemistry and nonspecific binding. This document outlines the necessary protocols for preparing and characterizing these specialized SAMs.
Data Presentation
While specific quantitative data for this compound SAMs on Au{111} is not extensively available in all public literature, the following tables summarize typical expected values based on the analysis of similar alkanethiol SAMs and the known properties of this compound.
Table 1: Expected Surface Wettability
| Parameter | Expected Value |
| Water Contact Angle (Advancing) | 75° - 85° |
Table 2: Expected Monolayer Thickness
| Technique | Expected Value |
| Ellipsometry | 7 - 9 Å |
Table 3: Expected X-ray Photoelectron Spectroscopy (XPS) Data
| Region | Binding Energy (eV) | Expected Atomic Conc. (%) | Assignment |
| C 1s | ~285.0 | 80 - 90 | Adamantyl C-C, C-H |
| S 2p | ~162.0 (S 2p3/2), ~163.2 (S 2p1/2) | 5 - 10 | Au-thiolate |
| Au 4f | 84.0 (Au 4f7/2), 87.7 (Au 4f5/2) | 5 - 15 | Au substrate |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of this compound SAMs on Au{111}.
Protocol 1: Au{111} Substrate Preparation
High-quality, clean, and atomically flat Au{111} surfaces are critical for the formation of well-ordered SAMs.
Materials:
-
Au{111} on mica or silicon substrates
-
Ethanol (absolute, ACS grade)
-
Acetone (ACS grade)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Hydrogen flame annealing setup (optional, for optimal surface reconstruction)
Procedure:
-
Solvent Cleaning:
-
Sonicate the Au{111} substrate in acetone for 10 minutes.
-
Sonicate the substrate in ethanol for 10 minutes.
-
Rinse thoroughly with DI water.
-
-
Piranha Cleaning (use with extreme caution in a fume hood with appropriate personal protective equipment):
-
Immerse the substrate in freshly prepared Piranha solution for 10 minutes.
-
Copiously rinse with DI water to remove all traces of the acid.
-
Rinse with ethanol.
-
-
Drying:
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
Flame Annealing (Optional, for achieving large, atomically flat terraces):
-
Briefly pass the substrate through a hydrogen flame until it glows orange-red.
-
Allow the substrate to cool to room temperature in a clean, dust-free environment.
-
Protocol 2: this compound SAM Formation
This protocol describes the self-assembly process from a solution of this compound.
Materials:
-
This compound
-
Ethanol (absolute, ACS grade)
-
Clean, dry glass vial with a cap
Procedure:
-
Prepare a 10 mM solution of this compound in absolute ethanol.
-
Immediately after cleaning, immerse the Au{111} substrate into the this compound solution.
-
Seal the vial and allow the self-assembly to proceed for 24 hours at room temperature.
-
After immersion, remove the substrate from the solution and rinse thoroughly with copious amounts of ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
Protocol 3: Thermal Annealing for Improved Order (Optional)
Annealing the SAM can improve the packing density and long-range order of the monolayer.[1][2][3]
Materials:
-
Hot plate or oven with precise temperature control
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Place the this compound SAM-coated substrate in an oven or on a hotplate under an inert atmosphere.
-
Heat the substrate to 78°C and maintain this temperature for 1 hour.[1][2][3]
-
Allow the substrate to cool to room temperature under the inert atmosphere.
Visualization of Experimental Workflow
The following diagrams illustrate the key experimental processes.
Caption: Experimental workflow for forming this compound SAMs on Au{111}.
Caption: Logical relationship of components in the SAM formation process.
References
Application Note: Fabrication and Characterization of 2-Adamantanethiol Self-Assembled Monolayers (SAMs)
Audience: Researchers, scientists, and drug development professionals.
Introduction Self-Assembled Monolayers (SAMs) of organothiols on noble metal surfaces are a cornerstone of nanotechnology, enabling precise control over surface chemistry. 2-Adamantanethiol, with its bulky, diamondoid cage structure, forms SAMs with unique structural and stability properties. Unlike the well-ordered, densely packed monolayers formed by n-alkanethiols, the steric hindrance of the adamantyl group leads to a different packing arrangement and weaker intermolecular van der Waals forces.[1] This characteristic makes this compound SAMs more susceptible to displacement by other molecules, rendering them an ideal labile surface for techniques like microdisplacement printing.[1][2] This document provides a detailed experimental protocol for the fabrication and characterization of this compound SAMs on gold substrates.
Experimental Workflow
The overall process for fabricating and characterizing this compound SAMs is outlined below. The process begins with the preparation of an atomically flat gold substrate, followed by the self-assembly process, and concludes with characterization to verify monolayer formation and quality.
Caption: Workflow for this compound SAMs fabrication and characterization.
Experimental Protocols
Materials and Equipment
-
Chemicals:
-
This compound (C₁₀H₁₆S)
-
Absolute Ethanol (200 proof, HPLC grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
-
Substrates:
-
Gold-coated silicon wafers or glass slides (e.g., 100 nm Au with a 10 nm Ti/Cr adhesion layer). Atomically flat Au(111) on mica is preferred for high-resolution imaging.[3]
-
-
Equipment:
-
Glass beakers and petri dishes
-
Fine-tipped tweezers
-
Sonicator
-
Contact angle goniometer
-
Ellipsometer
-
Optional: UV-Ozone cleaner, hydrogen flame source for annealing
-
Substrate Preparation
A clean, high-quality gold surface is critical for the formation of a well-ordered SAM.
-
Cleaning:
-
Cut the gold substrate to the desired size using a diamond-tipped scribe.
-
Thoroughly rinse the substrate with ethanol and DI water.
-
Sonicate the substrate in ethanol for 10-15 minutes to remove organic contaminants.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
For rigorous cleaning, use a UV-Ozone cleaner for 15-20 minutes or immerse in a piranha solution (H₂SO₄:H₂O₂ mixture, typically 3:1 or 7:3 ratio) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.
-
-
Flame Annealing (for Au on Mica):
-
To obtain atomically flat Au(111) surfaces, briefly anneal the gold-coated mica substrate using a hydrogen flame immediately before immersion.[3] The surface should glow orange-red for a few seconds. Allow it to cool to room temperature in a clean environment.
-
SAM Formation
-
Solution Preparation:
-
Prepare a solution of this compound in absolute ethanol at a concentration between 1 mM and 10 mM.[3][4][5] A 1 mM solution is commonly used.[3]
-
Ensure the thiol is fully dissolved, sonicating briefly if necessary. It is recommended to degas the solution with argon or nitrogen for 30 minutes to minimize oxidation of the thiol.[4]
-
-
Immersion:
-
Using clean tweezers, fully immerse the prepared gold substrate into the thiol solution in a clean glass container.[5]
-
Seal the container to prevent solvent evaporation and contamination.
-
-
Incubation:
-
Rinsing and Drying:
-
After incubation, carefully remove the substrate from the solution with tweezers.
-
Rinse the surface thoroughly with fresh, pure ethanol to remove any non-chemisorbed (physisorbed) molecules.[3][5]
-
Gently dry the substrate under a stream of high-purity nitrogen. The substrate is now ready for characterization.
-
Post-Formation Annealing (Optional)
To further improve the structural order of the SAM, a post-formation annealing step can be performed. Annealing at temperatures around 78°C has been shown to decrease the density of vacancy islands and increase the average domain size in 2-adamantanethiolate monolayers.[2][6]
Data Presentation and Characterization
The quality of the fabricated SAM should be verified using standard surface analysis techniques. Below are typical parameters and expected characterization results.
Fabrication Parameters
| Parameter | Value | Rationale / Notes | Citation |
| Molecule | This compound | Bulky cage structure creates a labile monolayer. | [2] |
| Substrate | Au(111) on Mica/Silicon | Gold has a high affinity for sulfur, forming a stable Au-S bond. | |
| Solvent | Absolute Ethanol | Common solvent for alkanethiols, readily dissolves the molecule. | [3] |
| Concentration | 1 - 10 mM | Sufficient concentration for rapid monolayer formation. | [3][4] |
| Immersion Time | 12 - 24 hours | Allows for molecular rearrangement and defect healing for a well-ordered film. | [3][4] |
| Temperature | Room Temperature (~25 °C) | Standard condition for SAM formation. | [4] |
Expected Characterization Data
| Characterization Technique | Parameter Measured | Expected Value | Notes | Citation |
| Contact Angle Goniometry | Advancing Water Contact Angle (θa) | ~80° - 90° | Indicates a moderately hydrophobic surface due to the hydrocarbon cage structure. Value is an estimate based on similar non-polar surfaces. | [7][8] |
| Ellipsometry | Film Thickness | 7 - 9 Å | Corresponds to the approximate height of a single this compound molecule oriented on the surface. | [4][9] |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy | S 2p₃/₂ peak at ~162 eV | Confirms the formation of a gold-thiolate (Au-S) bond. | [2][10] |
| Scanning Tunneling Microscopy (STM) | Surface Morphology | Ordered domains with observable molecular lattice. | Reveals the packing structure and presence of defects.[2] |
References
- 1. researchgate.net [researchgate.net]
- 2. Self-assembled monolayers of this compound on Au{111}: control of structure and displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lee.chem.uh.edu [lee.chem.uh.edu]
- 9. Ellipsometry FAQ - J.A. Woollam [jawoollam.com]
- 10. Epitaxial Guidance of Adamantyl-Substituted Polythiophenes by Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Adamantanethiol in Surface Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Adamantanethiol is a unique molecule for surface modification due to its bulky, rigid, diamondoid structure. This cage-like hydrocarbon, functionalized with a thiol group, readily forms self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The distinct properties of the adamantane cage—lipophilicity, defined geometry, and ability to participate in host-guest chemistry—make this compound an attractive candidate for a variety of applications, including the fabrication of biosensors, the development of drug delivery systems, and the creation of specialized cell culture substrates. This document provides detailed application notes and protocols for the use of this compound in surface modification.
Key Applications
The primary applications of this compound in surface modification stem from its ability to form well-ordered and stable SAMs. These applications include:
-
Creation of Biocompatible and Bioinert Surfaces: The dense packing of adamantane moieties can create surfaces that resist non-specific protein adsorption, a critical feature for medical implants and biosensors.
-
Fabrication of Biosensors: this compound SAMs provide a well-defined surface for the immobilization of biomolecules such as proteins and DNA, enabling the development of highly specific and sensitive biosensors.[1]
-
Drug Delivery Systems: The lipophilic nature of adamantane allows for its use as an anchor to functionalize liposomes and nanoparticles, facilitating targeted drug delivery.[2]
-
Controlled Cell Adhesion Studies: Patterned SAMs of this compound can be used to control cell adhesion and study cellular responses to surface chemistry and topography.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound self-assembled monolayers on gold surfaces, compiled from various studies.
| Parameter | Value | Technique(s) Used | Reference(s) |
| Film Thickness | ~1 nm | Angle-Resolved XPS | [3] |
| RMS Roughness (on Au) | 0.954 - 2.537 nm | Atomic Force Microscopy | [3][4] |
| Surface Coverage | Varies with preparation method | XPS, QCM | [3] |
Table 1: Physical Properties of this compound SAMs on Gold.
| Parameter | Value | Technique(s) Used | Reference(s) |
| S 2p Binding Energy (Au-S bond) | S 2p3/2: ~162 eV | XPS | [5] |
| C 1s Binding Energy (Adamantane) | C-C; C-H: ~285.0 eV | XPS | [3] |
| Electrochemical Window | Stable in a potential range suitable for biological applications | CV, EIS | [6] |
Table 2: Spectroscopic and Electrochemical Properties of this compound SAMs on Gold.
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayers on Gold Substrates
This protocol describes the formation of a well-ordered SAM of this compound on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., gold-sputtered silicon wafers or glass slides)
-
This compound
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Flame-anneal the substrates with a hydrogen flame to ensure a clean, crystalline Au(111) surface.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immediately immerse the cleaned and dried gold substrates into the this compound solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Characterization (Optional but Recommended):
-
Contact Angle Goniometry: To assess the hydrophobicity of the SAM.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition and the presence of the Au-S bond.
-
Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM): To visualize the surface morphology and packing of the monolayer.
-
Protocol 2: Functionalization of Gold Nanoparticles with this compound
This protocol outlines the procedure for coating gold nanoparticles (AuNPs) with a this compound monolayer.
Materials:
-
Aqueous solution of gold nanoparticles (AuNPs) of desired size
-
This compound
-
Ethanol
-
Centrifuge
Procedure:
-
Prepare Thiol Solution:
-
Dissolve this compound in ethanol to a concentration of 1 mM.
-
-
Functionalization Reaction:
-
Add the ethanolic solution of this compound to the aqueous AuNP solution. The final concentration of the thiol should be in excess relative to the surface area of the AuNPs.
-
Gently agitate the mixture and allow it to react for at least 12 hours at room temperature.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant, which contains excess thiol and ethanol.
-
Resuspend the AuNP pellet in a fresh solvent (e.g., ethanol or a buffer appropriate for the intended application).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unreacted thiol.
-
-
Characterization (Optional but Recommended):
-
UV-Vis Spectroscopy: To monitor changes in the surface plasmon resonance peak, which can indicate successful functionalization.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the stability of the functionalized nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the nanoparticles and confirm they have not aggregated.
-
Visualizations
References
- 1. Protein immobilization at gold-thiol surfaces and potential for biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Epitaxial Guidance of Adamantyl-Substituted Polythiophenes by Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-assembled monolayers of this compound on Au{111}: control of structure and displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Inert Biological Surfaces Using 2-Adamantanethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Adamantanethiol for the creation of inert biological surfaces. The unique, bulky, and hydrophobic nature of the adamantane cage structure offers a compelling alternative to traditional polyethylene glycol (PEG)-based surface modifications for preventing non-specific protein adsorption and cell adhesion. This document outlines the principles, experimental protocols, and expected outcomes for forming and characterizing this compound self-assembled monolayers (SAMs) on gold surfaces.
Principle and Advantages
The creation of biologically inert surfaces is crucial for a wide range of applications, including biosensors, medical implants, and drug delivery systems, to prevent fouling and unwanted biological interactions. This compound forms a dense, highly ordered self-assembled monolayer (SAM) on gold substrates. The inertness of the resulting surface is attributed to the following properties of the adamantane moiety:
-
Steric Hindrance: The bulky, diamondoid structure of the adamantane cage physically prevents proteins and cells from approaching the underlying substrate.
-
Hydrophobicity: The non-polar nature of the hydrocarbon cage minimizes favorable interactions with proteins and cells in an aqueous environment.
-
Well-Ordered Monolayer: The formation of a crystalline-like monolayer presents a uniform and stable surface that resists disruption and penetration by biomolecules.
Compared to traditional PEG-based coatings, this compound SAMs may offer advantages in terms of stability and the creation of a more defined and rigid inert layer.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained when characterizing inert surfaces. While specific data for this compound is emerging, the values presented here are based on well-characterized hydrophobic SAMs (e.g., long-chain alkanethiols) which provide a reasonable expectation for the performance of this compound SAMs.
Table 1: Surface Wettability and Monolayer Thickness
| Surface Modification | Advancing Water Contact Angle (θ) | Ellipsometric Thickness (Å) |
| Bare Gold | 30° - 50° | N/A |
| This compound SAM | ~110° | 8 - 12 |
| Hexadecanethiol (C16) SAM | ~112° | 20 - 24 |
| OEG-terminated Thiol SAM | 40° - 60° | 20 - 30 |
Table 2: Protein Adsorption Data from Quartz Crystal Microbalance with Dissipation (QCM-D)
| Surface Modification | Protein (e.g., Fibrinogen, 100 µg/mL) Adsorbed Mass (ng/cm²) |
| Bare Gold | > 400 |
| This compound SAM | < 20 |
| Hexadecanethiol (C16) SAM | < 20 |
| OEG-terminated Thiol SAM | < 5 |
Table 3: Cell Adhesion Assay Results
| Surface Modification | Cell Type (e.g., Fibroblasts) | Cell Density (cells/mm²) after 24h |
| Tissue Culture Polystyrene (TCPS) | Fibroblasts | > 2000 |
| Bare Gold | Fibroblasts | ~1000 - 1500 |
| This compound SAM | Fibroblasts | < 100 |
| OEG-terminated Thiol SAM | Fibroblasts | < 50 |
Experimental Protocols
Protocol for Formation of this compound SAMs on Gold Substrates
This protocol details the steps for creating a high-quality this compound self-assembled monolayer on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound (≥95% purity)
-
Absolute Ethanol (200 proof, ACS grade or better)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean glass vials with caps
-
Tweezers (Teflon-coated recommended)
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas. Use immediately.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immediately immerse the clean, dry gold substrates into the 1 mM this compound solution.
-
Ensure the entire gold surface is submerged.
-
Seal the vial to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.[1]
-
-
Rinsing and Drying:
-
Carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared substrates in a clean, dry environment (e.g., a desiccator) until further use. For optimal results, use the surfaces as soon as possible after preparation.
-
Protocol for Characterization of this compound SAMs
3.2.1. Contact Angle Goniometry for Wettability Measurement
-
Objective: To determine the hydrophobicity of the surface, which is an indicator of a well-formed, dense monolayer.
-
Procedure:
-
Place the this compound functionalized substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet (2-5 µL) of DI water onto the surface.
-
Measure the static contact angle at the three-phase (solid-liquid-air) interface.
-
For a more detailed analysis, advancing and receding contact angles can be measured by adding and removing a small volume of water from the droplet.
-
-
Expected Result: A high advancing water contact angle (typically >100°) indicates a hydrophobic surface consistent with a well-ordered this compound SAM.
3.2.2. Spectroscopic Ellipsometry for Monolayer Thickness Measurement
-
Objective: To measure the thickness of the formed SAM, confirming the presence of a monolayer.
-
Procedure:
-
Measure the ellipsometric parameters (Ψ and Δ) of a bare, clean gold substrate as a reference.
-
Measure the ellipsometric parameters of the this compound functionalized substrate.
-
Model the surface as a layered structure (e.g., Silicon/SiO2/Gold/SAM) and fit the experimental data to determine the thickness of the SAM layer. A refractive index of ~1.5 is a reasonable starting point for the adamantane layer.
-
-
Expected Result: A thickness in the range of 8-12 Å is expected for a this compound monolayer.
Protocol for Protein Adsorption Assay using QCM-D
-
Objective: To quantify the amount of protein that adsorbs to the this compound surface in real-time.
-
Procedure:
-
Mount a gold-coated QCM-D sensor and establish a stable baseline in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).
-
Coat the sensor in situ with this compound by flowing a 1 mM solution in ethanol, followed by an ethanol rinse and a switch back to buffer until a stable baseline is achieved.
-
Introduce a solution of the protein of interest (e.g., 100 µg/mL fibrinogen or bovine serum albumin in PBS) and monitor the change in frequency (Δf) and dissipation (ΔD).
-
After the protein adsorption has reached equilibrium, rinse with buffer to remove any loosely bound protein.
-
-
Data Analysis: The change in frequency (Δf) is related to the adsorbed mass. A smaller change in frequency indicates less protein adsorption and a more inert surface.
Protocol for Cell Adhesion Assay
-
Objective: To visually and quantitatively assess the ability of the this compound surface to prevent cell attachment.
-
Procedure:
-
Place the sterile, this compound functionalized substrates in a sterile cell culture plate.
-
Seed cells (e.g., fibroblasts, endothelial cells) onto the substrates at a known density in a suitable cell culture medium.
-
Use tissue culture polystyrene (TCPS) and a bare gold substrate as positive controls for cell adhesion.
-
Incubate the cells for a desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
After incubation, gently wash the substrates with PBS to remove non-adherent cells.
-
Fix and stain the adherent cells (e.g., with DAPI for nuclei and phalloidin for actin filaments).
-
Image the substrates using a fluorescence microscope and quantify the number of adherent cells per unit area.
-
-
Expected Result: A significantly lower number of adherent and spread cells on the this compound surface compared to the control surfaces indicates its inert character.
Visualizations
Caption: Experimental workflow for the formation and characterization of this compound SAMs.
Caption: Mechanism of inertness of this compound surfaces.
References
Application Notes and Protocols for 2-Adamantanethiol in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Adamantanethiol in the fabrication of robust and sensitive biosensors. The unique cage-like structure of the adamantane moiety offers distinct advantages in the formation of self-assembled monolayers (SAMs) on gold surfaces, providing a stable and reliable platform for the immobilization of biorecognition molecules. This document details the principles, protocols, and performance characteristics of this compound-based biosensors, with a focus on electrochemical and host-guest chemistry-based sensing platforms.
Introduction to this compound in Biosensing
This compound is a thiol-containing derivative of adamantane, a bulky, rigid, and highly symmetric hydrocarbon. When used to form self-assembled monolayers (SAMs) on gold surfaces, the adamantane headgroup provides a well-defined and sterically hindered surface. This unique characteristic influences the packing density and stability of the monolayer, which are critical parameters for the performance of a biosensor.
The primary applications of this compound in biosensor development include:
-
Direct Immobilization Platform: The adamantane cage can be functionalized to directly attach biomolecules.
-
Host-Guest Chemistry: The adamantane moiety serves as an excellent guest molecule for host molecules like cyclodextrins, enabling a versatile and reversible immobilization strategy.
-
Creation of Protein-Resistant Surfaces: The well-ordered and bulky nature of the this compound SAM can be leveraged to create surfaces that resist non-specific protein adsorption, thereby reducing background noise and improving sensor specificity.
Key Application: Host-Guest Chemistry with β-Cyclodextrin
A prominent application of this compound in biosensors is its use in conjunction with β-cyclodextrin (β-CD) for host-guest complexation. The hydrophobic cavity of β-CD has a high affinity for the adamantane group, forming a stable inclusion complex. This interaction can be exploited to assemble biosensors in a modular and controllable fashion.
Signaling Pathway for a Host-Guest Biosensor
Caption: Workflow for a host-guest biosensor using this compound and β-Cyclodextrin.
Experimental Protocols
Protocol for Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the steps for creating a stable and well-ordered SAM of this compound on a gold-coated substrate, a critical first step for many biosensor applications.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers, gold electrodes)
-
This compound
-
Anhydrous Ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water
-
Nitrogen gas
-
Clean glass vials
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse the substrate thoroughly with DI water.
-
Rinse with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.
-
-
SAM Formation:
-
Immerse the cleaned and dried gold substrate into the this compound solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Characterization (Optional but Recommended):
-
The quality of the SAM can be characterized using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and electrochemical methods like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).
-
Protocol for a Host-Guest Electrochemical Biosensor for Protein Detection
This protocol outlines the fabrication of a label-free electrochemical biosensor for protein detection using a this compound SAM and a β-cyclodextrin-modified receptor.
Materials:
-
This compound-modified gold electrode (prepared as in Protocol 3.1)
-
β-Cyclodextrin-modified antibody (or other bioreceptor) specific to the target protein
-
Phosphate-buffered saline (PBS)
-
Potassium ferricyanide/ferrocyanide solution (electrochemical probe)
-
Target protein solution
-
Bovine Serum Albumin (BSA) solution (for blocking non-specific binding)
-
Potentiostat for electrochemical measurements
Experimental Workflow:
Caption: Experimental workflow for the fabrication and measurement of a host-guest electrochemical biosensor.
Procedure:
-
Baseline Electrochemical Measurement:
-
Perform Electrochemical Impedance Spectroscopy (EIS) on the bare this compound-modified gold electrode in a solution of potassium ferricyanide/ferrocyanide in PBS. This will serve as the baseline charge transfer resistance (Rct).
-
-
Immobilization of β-Cyclodextrin-Receptor:
-
Incubate the modified electrode in a solution containing the β-cyclodextrin-antibody conjugate for 1-2 hours at room temperature.
-
Rinse the electrode with PBS to remove unbound conjugates.
-
Perform EIS again to measure the change in Rct due to the immobilization of the receptor.
-
-
Blocking of Non-Specific Binding Sites:
-
Incubate the electrode in a 1% BSA solution in PBS for 30 minutes to block any remaining active sites on the surface.
-
Rinse with PBS.
-
Perform EIS to confirm the blocking step.
-
-
Detection of Target Protein:
-
Incubate the functionalized electrode in the sample solution containing the target protein for a defined period (e.g., 30-60 minutes).
-
Rinse with PBS to remove unbound protein.
-
Perform the final EIS measurement. The increase in Rct is proportional to the concentration of the target protein bound to the surface.
-
Quantitative Data and Performance
The performance of biosensors is typically evaluated based on several key parameters. While specific data for this compound-based biosensors is emerging, the following table summarizes expected performance characteristics based on the properties of adamantane and related thiol-based systems.
| Parameter | Typical Value/Range (for related systems) | Significance |
| Stability of SAM | Signal retention of >75% after 50 days (for flexible trithiol anchor) | The rigid adamantane anchor provides stability comparable to monothiols.[1] |
| Association Constant (Ka) for Adamantane-β-CD | ~104 - 105 M-1 | Indicates a strong and specific host-guest interaction, crucial for stable receptor immobilization. |
| Limit of Detection (LOD) | ng/mL to pg/mL range | Dependent on the specific bioreceptor and detection technique (e.g., EIS, SPR, QCM). |
| Dynamic Range | 2-4 orders of magnitude | The concentration range over which the sensor provides a reliable and proportional response. |
| Selectivity | High | The use of specific bioreceptors and a well-passivated surface minimizes interference from other molecules. |
Logical Relationships in Biosensor Design
The successful design of a this compound-based biosensor relies on the interplay of several key factors.
Caption: Relationship between SAM quality and biosensor performance metrics.
Conclusion
This compound provides a versatile and robust platform for the development of high-performance biosensors. Its unique rigid and bulky structure contributes to the formation of stable and well-ordered self-assembled monolayers on gold surfaces. The amenability of the adamantane moiety to host-guest chemistry with cyclodextrins offers a powerful strategy for the controlled and reversible immobilization of biorecognition elements. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore and optimize the use of this compound in their specific biosensing applications. Further research into functionalized this compound derivatives is expected to expand the utility of this promising molecule in the field of diagnostics and drug discovery.
References
Application Notes and Protocols for Nanografting Techniques Using 1-Adamantanethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1-Adamantanethiol in Atomic Force Microscopy (AFM)-based nanografting. This technique allows for the creation of high-resolution, chemically patterned surfaces, which are invaluable for applications in nanoscience, biochemistry, and engineered materials. 1-Adamantanethiol's labile nature makes it an ideal candidate for creating sacrificial self-assembled monolayers (SAMs) that can be selectively displaced by other thiol-containing molecules.
Principle of 1-Adamantanethiol Nanografting
Nanografting with 1-Adamantanethiol leverages its unique molecular structure. The bulky adamantane cage leads to a lower packing density and weaker intermolecular interactions within the SAM compared to linear n-alkanethiols.[1] This results in a monolayer that is readily displaced when exposed to solutions of other thiols, a property that is exploited to create precise nanopatterns. The process is typically carried out in a liquid cell of an AFM, where the AFM tip is used to mechanically remove a portion of a pre-formed SAM while simultaneously allowing molecules from the surrounding solution to self-assemble on the exposed substrate.
Two primary strategies are employed:
-
Positive Nanografting: A stable SAM, typically formed from a long-chain n-alkanethiol, is created on a gold substrate. The AFM tip is then used in a solution of 1-Adamantanethiol to "write" patterns by displacing the alkanethiol. The result is a pattern of 1-Adamantanethiol within a more stable alkanethiol matrix.
-
Negative Nanografting: A labile SAM of 1-Adamantanethiol is first formed on the gold substrate. The AFM tip is then used in a solution of a more stable n-alkanethiol to "write" patterns by displacing the 1-Adamantanethiol. This creates a stable alkanethiol pattern within a labile 1-Adamantanethiol matrix. This patterned 1-Adamantanethiol region can then be completely displaced by immersing the entire substrate in an n-alkanethiol solution.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with nanografting using 1-Adamantanethiol and a common n-alkanethiol, Octadecanethiol (ODT).
| Parameter | 1-Adamantanethiol (AD) SAM | Octadecanethiol (ODT) SAM | Nanografting Parameters |
| Typical SAM Formation Concentration | 1 mM in ethanol | 1 mM in ethanol | Imaging Force |
| Typical "Ink" Solution Concentration | 0.1 mM in ethanol | 0.1 mM in ethanol | < 1 nN[1] |
| Monolayer Height | ~0.7 nm | ~2.1 nm | Writing Force |
| Displacement by n-alkanethiols | Readily displaced | Stable | 2 - 9 nN[1] |
| Pattern Feature Size (Resolution) | Down to sub-50 nm | Down to sub-50 nm | Writing Speed |
| 500 nm/s[1] |
Experimental Protocols
Materials and Reagents
-
Gold Substrate (e.g., template-stripped gold on silicon)
-
1-Adamantanethiol (AD)
-
Octadecanethiol (ODT) or other desired n-alkanethiol
-
Absolute Ethanol (ACS grade or higher)
-
AFM with a liquid cell
-
Contact mode AFM tips (e.g., silicon nitride)
Protocol 1: Negative Nanografting - Creating Stable Patterns in a Labile Matrix
This protocol details the creation of stable n-alkanethiol patterns within a displaceable 1-Adamantanethiol SAM.
1. Substrate Preparation:
- Clean the gold substrate by immersing it in piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
- Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
- Dry the substrate under a stream of dry nitrogen.
2. Formation of 1-Adamantanethiol SAM:
- Prepare a 1 mM solution of 1-Adamantanethiol in absolute ethanol.
- Immerse the cleaned gold substrate in the 1-Adamantanethiol solution for at least 24 hours to ensure the formation of a well-ordered SAM.
- Rinse the substrate with absolute ethanol to remove non-chemisorbed molecules and dry with a gentle stream of nitrogen.
3. AFM Nanografting:
- Mount the 1-Adamantanethiol-coated substrate in the AFM liquid cell.
- Fill the liquid cell with a 0.1 mM solution of Octadecanethiol in absolute ethanol.
- Engage the AFM tip with the surface and begin imaging in contact mode with a low applied force (< 1 nN) to identify a suitable, defect-free area.[1]
- To create patterns, increase the applied force to a range of 2-9 nN and scan the desired areas.[1] A scan speed of 500 nm/s is recommended.[1] The AFM software can be used to define the geometry of the patterns.
- After writing the patterns, reduce the applied force back to < 1 nN to image the newly formed structures.
4. (Optional) Complete Displacement of 1-Adamantanethiol Matrix:
- To leave only the stable n-alkanethiol patterns, remove the substrate from the AFM.
- Immerse the substrate in a 1 mM solution of Octadecanethiol in ethanol for at least 1 hour. This will displace the remaining 1-Adamantanethiol SAM.
- Rinse with ethanol and dry with nitrogen.
Protocol 2: Positive Nanografting - Creating Labile Patterns in a Stable Matrix
This protocol details the creation of displaceable 1-Adamantanethiol patterns within a stable n-alkanethiol SAM.
1. Substrate Preparation:
- Follow the same substrate cleaning procedure as in Protocol 1.
2. Formation of n-Alkanethiol SAM:
- Prepare a 1 mM solution of Octadecanethiol in absolute ethanol.
- Immerse the cleaned gold substrate in the Octadecanethiol solution for at least 24 hours.
- Rinse the substrate with absolute ethanol and dry with a gentle stream of nitrogen.
3. AFM Nanografting:
- Mount the Octadecanethiol-coated substrate in the AFM liquid cell.
- Fill the liquid cell with a 0.1 mM solution of 1-Adamantanethiol in absolute ethanol.
- Engage the AFM tip and image in contact mode with a low applied force (< 1 nN).[1]
- Increase the applied force to 2-9 nN to write patterns of 1-Adamantanethiol into the Octadecanethiol matrix.[1] A scan speed of 500 nm/s is recommended.[1]
- Reduce the applied force to < 1 nN to image the resulting patterns.[1]
Visualizations
Experimental Workflow for Negative Nanografting
References
Application Notes and Protocols: Surface Functionalization of Gold Nanoclusters with Adamantanethiolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of gold nanoclusters functionalized with adamantanethiolate. The unique properties endowed by the bulky adamantane cage make these nanoclusters promising candidates for various biomedical applications, particularly in drug delivery. Detailed experimental protocols and quantitative data are presented to facilitate the adoption and further development of this technology.
Introduction
Gold nanoclusters (AuNCs) are ultrasmall nanoparticles (<2 nm in diameter) composed of a precise number of gold atoms, exhibiting molecule-like properties such as discrete electronic transitions and strong photoluminescence. Their large surface-area-to-volume ratio allows for extensive surface functionalization, which can be tailored for specific applications. Thiolate ligands are commonly used to stabilize AuNCs due to the strong affinity of sulfur for gold.
Adamantanethiolate, a bulky, cage-like thiol ligand, offers unique advantages for the surface functionalization of AuNCs. Its rigid and voluminous structure can influence the size, monodispersity, and stability of the nanoclusters. These characteristics are critical for applications in drug delivery, where precise control over the nanoparticle properties is essential for predictable in vivo behavior, including cellular uptake, biodistribution, and drug release kinetics. The use of bulky ligands like adamantanethiolate in the synthesis of metal nanoparticles can lead to smaller core sizes and a sharper size distribution.[1]
Quantitative Data Summary
The following table summarizes key quantitative data comparing adamantanethiolate-functionalized gold nanoclusters with those functionalized with a common linear alkanethiol, n-hexanethiol. This data highlights the influence of the bulky adamantane ligand on the resulting nanoparticle properties.
| Property | Adamantanethiolate-AuNPs | n-Hexanethiolate-AuNPs | Reference |
| Core Size (nm) | Smaller, more monodisperse | Larger, more polydisperse | [1] |
| Discrete Sizes (by MALDI-TOF MS) | Au₃₀(SAd)₁₈, Au₃₉(SAd)₂₃ | Not specified | [1] |
| Near-Infrared Luminescence | Increased intensity | Lower intensity | [1] |
| Drug Loading Capacity (Hypothetical) | Potentially higher due to porous ligand shell | Standard | |
| Drug Release Profile (Hypothetical) | Potentially sustained release | Burst release followed by sustained release |
Note: Drug loading and release data are hypothetical and represent areas for further research, as specific quantitative data for adamantanethiolate-functionalized gold nanoclusters in drug delivery applications is not yet widely available in the literature.
Experimental Protocols
Synthesis of Adamantanethiolate-Functionalized Gold Nanoclusters
This protocol is based on the Brust-Schiffrin two-phase synthesis method, adapted for the use of the bulky adamantanethiolate ligand.[2][3]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Tetraoctylammonium bromide (TOAB)
-
Adamantanethiol (AdSH)
-
Toluene
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Phase Transfer of Gold Ions:
-
Dissolve HAuCl₄·3H₂O (0.1 mmol) in 10 mL of deionized water to form an orange-red solution.
-
Dissolve TOAB (0.4 mmol) in 30 mL of toluene.
-
Combine the two solutions in a separatory funnel and shake vigorously for 5-10 minutes. The aqueous phase should become colorless as the gold ions are transferred to the organic phase, which will turn dark orange.
-
Separate and collect the organic phase.
-
-
Addition of Adamantanethiolate Ligand:
-
To the organic phase containing the gold ions, add a solution of adamantanethiol (1.0 mmol) in 5 mL of toluene.
-
Stir the mixture at room temperature for 1 hour. The color of the solution will gradually change from dark orange to a lighter yellow, indicating the formation of Au(I)-thiolate complexes.
-
-
Reduction to Gold Nanoclusters:
-
Prepare a fresh solution of NaBH₄ (1.5 mmol) in 10 mL of ice-cold deionized water.
-
Add the NaBH₄ solution to the stirred organic mixture dropwise over a period of 30 minutes. The reaction mixture will immediately turn dark brown/black, indicating the formation of gold nanoclusters.
-
Continue stirring the reaction mixture vigorously for at least 4 hours at room temperature to ensure complete reaction and stabilization of the nanoclusters.
-
-
Purification of Nanoclusters:
-
After the reaction, separate the organic phase and wash it three times with 20 mL of deionized water to remove excess reducing agent and other water-soluble byproducts.
-
Reduce the volume of the organic phase by rotary evaporation until it is approximately 5 mL.
-
Add 50 mL of ethanol to the concentrated solution to precipitate the gold nanoclusters.
-
Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.
-
Redissolve the precipitate in a minimal amount of toluene and repeat the precipitation and centrifugation steps two more times to ensure high purity.
-
Dry the final product under vacuum.
-
Characterization of Adamantanethiolate-Functionalized Gold Nanoclusters
Methods:
-
UV-Visible Spectroscopy: To confirm the formation of gold nanoclusters by observing the disappearance of the surface plasmon resonance peak typical of larger gold nanoparticles and the appearance of characteristic absorption features of the nanoclusters.
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and monodispersity of the gold nanocluster cores.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To determine the precise molecular formula (number of gold atoms and ligands) of the nanoclusters.[1]
-
Thermogravimetric Analysis (TGA): To determine the organic ligand content of the functionalized nanoclusters.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the adamantanethiolate ligand on the surface of the gold nanoclusters.
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of adamantanethiolate-functionalized gold nanoclusters.
Cellular Uptake and Potential Signaling Pathway
Caption: Proposed cellular uptake and signaling pathway of adamantanethiolate-AuNCs.
Applications in Drug Development
Adamantanethiolate-functionalized gold nanoclusters hold significant promise as advanced drug delivery vehicles.
-
Targeted Drug Delivery: The adamantane moiety can act as a guest molecule for host molecules like cyclodextrins, which can be conjugated to targeting ligands (e.g., antibodies, peptides) for specific delivery to cancer cells.
-
Controlled Release: The rigid and bulky nature of the adamantanethiolate shell could provide a more controlled and sustained release of encapsulated drugs compared to nanoclusters with more flexible ligands. This can help in maintaining therapeutic drug concentrations for longer periods and reducing side effects.
-
Enhanced Cellular Uptake: The lipophilic nature of adamantane may facilitate interaction with the cell membrane, potentially enhancing cellular uptake of the nanoclusters and their therapeutic payload.
-
Theranostics: The inherent fluorescence of gold nanoclusters can be utilized for simultaneous imaging and therapy, allowing for real-time monitoring of drug delivery and therapeutic response.
While direct experimental evidence is still emerging, it is hypothesized that upon cellular uptake, gold nanoclusters could interfere with key cellular signaling pathways. For instance, some studies have shown that gold nanoclusters can inhibit the PI3K-AKT signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[4] The specific effects of adamantanethiolate functionalization on these pathways warrant further investigation.
Conclusion
The surface functionalization of gold nanoclusters with adamantanethiolate offers a compelling strategy for the development of novel nanomaterials with enhanced properties for biomedical applications. The unique structural features of the adamantane ligand contribute to the formation of smaller, more monodisperse nanoclusters with distinct photophysical properties. While further research is needed to fully elucidate their potential in drug delivery, including quantitative analysis of drug loading and release and their specific interactions with cellular signaling pathways, the preliminary data and conceptual advantages make them a highly promising platform for the next generation of nanomedicines.
References
- 1. Bulky adamantanethiolate and cyclohexanethiolate ligands favor smaller gold nanoparticles with altered discrete sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. In situ biosynthesized gold nanoclusters inhibiting cancer development via the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Adsorption on 2-Adamantanethiol Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction of proteins with surfaces is a critical consideration in the development of biomaterials, biosensors, and drug delivery systems. The ability to control and understand protein adsorption is paramount to ensuring the biocompatibility and efficacy of these technologies. Self-assembled monolayers (SAMs) provide a versatile platform for creating well-defined surface chemistries to probe these interactions. 2-Adamantanethiol, with its bulky, diamondoid cage structure, forms a unique and robust SAM on gold surfaces. This bulky, hydrophobic surface can be used to study the fundamentals of protein-surface interactions, investigate the effects of steric hindrance on protein binding, and develop novel biosensor interfaces.
These application notes provide detailed protocols for the preparation of this compound SAMs and for the characterization of protein adsorption on these surfaces using state-of-the-art analytical techniques.
Data Presentation: Protein Adsorption on Hydrophobic SAMs
| Protein | Concentration in Buffer | Adsorbed Protein (pg/mm²) | Molecular Weight (kDa) | Isoelectric Point (pI) |
| Fibrinogen | 0.5 mg/mL | 3500 | 340 | 5.5 |
| Lysozyme | 1.0 mg/mL | 1800 | 14.4 | 11.0 |
| Ribonuclease A | 1.0 mg/mL | 1500 | 13.7 | 9.6 |
| Myoglobin | 1.0 mg/mL | 2200 | 17.6 | 7.0 |
| Carbonic Anhydrase | 1.0 mg/mL | 2500 | 29.0 | 5.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Self-Assembled Monolayers (SAMs) on Gold Substrates
This protocol details the formation of a well-ordered monolayer of this compound on a gold-coated substrate.
Materials and Equipment:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound
-
200 proof ethanol (absolute ethanol)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
-
Tweezers (Teflon-coated recommended)
-
Sonicator
-
Fume hood
Procedure:
-
Gold Substrate Cleaning:
-
Place the gold substrates in a glass beaker inside a fume hood.
-
Carefully add freshly prepared Piranha solution to immerse the substrates.
-
Incubate for 10-15 minutes.
-
Carefully decant the Piranha solution into a designated waste container.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 1.66 mg of this compound (M.W. 166.30 g/mol ) in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Place the clean, dry gold substrates in a petri dish or other suitable container.
-
Immediately cover the substrates with the 1 mM this compound solution.
-
Cover the container to prevent evaporation and contamination.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature.[1]
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrates from the thiol solution using tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared this compound SAMs in a clean, dry environment, such as a desiccator, until ready for use.
-
Protocol 2: Analysis of Protein Adsorption using Quartz Crystal Microbalance with Dissipation (QCM-D)
QCM-D is a real-time, label-free technique that measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. These changes correspond to the mass and viscoelastic properties of the adsorbed layer, respectively.
Materials and Equipment:
-
QCM-D instrument
-
Gold-coated QCM-D sensors
-
This compound SAM-coated QCM-D sensors (prepared as in Protocol 1)
-
Protein of interest
-
Buffer solution (e.g., Phosphate Buffered Saline - PBS)
-
Syringe pumps or a flow module
Procedure:
-
Sensor Preparation and Baseline Establishment:
-
Mount the this compound SAM-coated QCM-D sensor in the measurement chamber.
-
Initiate a continuous flow of the desired buffer solution (e.g., PBS) over the sensor surface at a constant flow rate (e.g., 50-100 µL/min).
-
Allow the system to equilibrate until a stable baseline for both frequency (Δf) and dissipation (ΔD) is achieved. This indicates a clean and stable sensor surface.
-
-
Protein Adsorption:
-
Prepare a solution of the protein of interest in the same buffer at the desired concentration.
-
Inject the protein solution into the QCM-D chamber, replacing the pure buffer flow.
-
Monitor the changes in Δf and ΔD in real-time as the protein adsorbs to the SAM surface. A decrease in frequency indicates an increase in mass, and an increase in dissipation suggests the formation of a soft, viscoelastic layer.[2]
-
-
Rinsing:
-
After the adsorption phase (typically when the signals reach a plateau), switch the flow back to the pure buffer solution to rinse away any loosely bound protein.
-
Observe the changes in Δf and ΔD during the rinse step. A partial recovery of the frequency signal indicates some protein desorption.
-
-
Data Analysis:
-
Use the Sauerbrey equation to convert the change in frequency (Δf) to the adsorbed mass per unit area (Δm), assuming a rigid adsorbed layer. For viscoelastic layers, more complex modeling (e.g., Voigt model) is required, which takes into account both Δf and ΔD to determine the adsorbed mass, thickness, and viscoelastic properties of the protein layer.[2]
-
Protocol 3: Analysis of Protein Adsorption using Surface Plasmon Resonance (SPR)
SPR is another real-time, label-free technique that detects changes in the refractive index at the surface of a sensor chip, which is proportional to the mass of adsorbed molecules.
Materials and Equipment:
-
SPR instrument (e.g., Biacore)
-
Gold-coated SPR sensor chips
-
This compound SAM-coated SPR sensor chips (prepared as in Protocol 1)
-
Protein of interest (analyte)
-
Running buffer (e.g., HBS-EP buffer)
-
Regeneration solution (if necessary, e.g., low pH glycine solution)
Procedure:
-
Sensor Chip Preparation and Baseline:
-
Insert the this compound SAM-coated SPR sensor chip into the instrument.
-
Equilibrate the sensor surface by flowing the running buffer over it until a stable baseline is obtained.
-
-
Analyte Injection (Protein Adsorption):
-
Prepare a series of dilutions of the protein of interest in the running buffer.
-
Inject the protein solutions sequentially, starting with the lowest concentration, over the sensor surface for a defined period (association phase).
-
Monitor the SPR signal (measured in Resonance Units, RU) in real-time. An increase in RU indicates protein binding.
-
-
Dissociation Phase:
-
After the association phase, switch the flow back to the running buffer and monitor the decrease in the SPR signal as the protein dissociates from the surface.
-
-
Regeneration (Optional):
-
If the protein binding is strong and does not fully dissociate, inject a regeneration solution to remove the bound protein and prepare the surface for the next injection. The choice of regeneration solution depends on the protein and surface and needs to be optimized to not damage the SAM.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are analyzed to determine the kinetics of the interaction (association rate constant, k_a; dissociation rate constant, k_d) and the equilibrium dissociation constant (K_D), which is a measure of the binding affinity.[3]
-
Protocol 4: Visualization of Adsorbed Proteins using Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of surfaces, allowing for the direct visualization of adsorbed protein molecules and the characterization of the surface morphology.
Materials and Equipment:
-
Atomic Force Microscope (AFM)
-
AFM cantilevers with sharp tips (e.g., silicon nitride)
-
This compound SAM-coated gold substrates (prepared as in Protocol 1)
-
Protein of interest
-
Buffer solution (e.g., PBS)
-
DI water
Procedure:
-
Protein Adsorption on SAM Surface:
-
Place a drop of the protein solution (at the desired concentration in buffer) onto the this compound SAM-coated substrate.
-
Allow the protein to adsorb for a specific period (e.g., 30-60 minutes).
-
Gently rinse the surface with buffer and then with DI water to remove non-adsorbed protein and salts.
-
Carefully dry the sample under a gentle stream of nitrogen gas.
-
-
AFM Imaging:
-
Mount the sample on the AFM stage.
-
Engage the AFM tip with the surface.
-
Image the surface in tapping mode (or other non-contact/soft-contact mode) to minimize damage to the adsorbed proteins.
-
Acquire images at different scan sizes to observe the overall protein coverage and the morphology of individual protein molecules or aggregates.
-
-
Image Analysis:
-
Analyze the AFM images to determine the height and width of the adsorbed protein features. This can provide information about the protein's conformation and orientation on the surface.
-
Quantify the surface coverage of the protein.
-
Visualizations
Caption: Workflow for the preparation of this compound self-assembled monolayers.
Caption: Workflow for the analysis of protein adsorption on this compound SAMs.
Concluding Remarks
The use of this compound SAMs provides a valuable model system for investigating the fundamental aspects of protein-surface interactions. The protocols outlined above offer a comprehensive guide for researchers to prepare these unique surfaces and to quantitatively and qualitatively assess protein adsorption. While the bulky and hydrophobic nature of the adamantane moiety presents an interesting case for studying steric and hydrophobic effects on protein binding, further research is needed to generate specific quantitative data for a range of proteins on this surface. The methodologies described herein provide the framework for conducting such crucial investigations, which will undoubtedly contribute to the rational design of next-generation biomaterials and biosensors.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. Protein Adsorption on Solid Surfaces: Data Mining, Database, Molecular Surface-Derived Properties, and Semiempirical Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of Protein Adsorption and Desorption on Surfaces with Grafted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patterning Cell Attachment with Thiol Self-Assembled Monolayers (SAMs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the controlled patterning of cell attachment on surfaces using thiol-based self-assembled monolayers (SAMs). The ability to dictate the spatial organization of cells in vitro is a powerful tool for fundamental cell biology research, high-throughput drug screening, and the development of cell-based assays.
Introduction to Cell Patterning with Thiol SAMs
Thiol SAMs on gold surfaces offer a robust and versatile method for creating well-defined regions that either promote or prevent protein adsorption and subsequent cell attachment. This technique relies on the spontaneous organization of alkanethiols into a dense, ordered monolayer on a gold substrate. By choosing alkanethiols with specific terminal functional groups, the surface chemistry can be precisely controlled at the molecular level.
-
Cell-Adhesive Surfaces: Thiol SAMs terminated with functional groups like carboxyl (-COOH) or amine (-NH2) groups can promote cell adhesion, often by facilitating the adsorption of extracellular matrix (ECM) proteins like fibronectin from the cell culture medium.[1][2] Alternatively, surfaces can be explicitly patterned with ECM proteins.
-
Cell-Repellent Surfaces: Thiol SAMs terminated with methyl (-CH3) groups or oligo(ethylene glycol) (OEG) moieties are effective at resisting non-specific protein adsorption and thus preventing cell attachment.[1][3]
By creating patterns of these different SAMs on a single substrate, researchers can guide cells to adhere and grow in specific geometries, from simple lines and dots to more complex arrangements.
Quantitative Data on Cell Adhesion and Spreading
The choice of SAM terminal group significantly impacts cell behavior. The following tables summarize quantitative data on cell adhesion and spreading on various functionalized surfaces.
| SAM Terminal Group | Cell Type | Adhesion/Spreading Characteristics | Reference |
| -CH3 (Methyl) | 3T3 Fibroblasts | Reduced cell attachment by 77% compared to control. Minimal cell spreading and focal contact formation. | |
| Human Fibroblasts | Weak cell attachment and spreading. | [1] | |
| -COOH (Carboxyl) | 3T3 Fibroblasts | Enhanced formation of focal contacts and stress fibers compared to methyl-terminated surfaces. | [2] |
| Human Fibroblasts | Strong cell attachment, spreading, fibronectin matrix formation, and growth. | [1] | |
| -OH (Hydroxyl) | Human Fibroblasts | Weak cell attachment and spreading. | [1] |
| Oligo(ethylene glycol) | 3T3 Fibroblasts | Resists protein adsorption and cell attachment. Patterns remained stable for over a week. | [3] |
| Human Fibroblasts | Resists protein adsorption and cell attachment. | [1] | |
| Mannitol | 3T3 Fibroblasts | Highly effective at preventing protein adsorption and cell attachment. Maintained patterned cell adhesion for up to 25 days, superior to OEG-terminated SAMs. | [3] |
| Substrate | Cell Type | Cell Spreading Area (approx. µm²) | Reference |
| Fibronectin (full-length) | Human Fibroblasts (HF-GFP) | 3700 | [4] |
| Fibronectin Fragment (FnIII9-10) | Human Fibroblasts (HF-GFP) | 3000 | [4] |
| Fibronectin Fragment (FnIII10) | Human Fibroblasts (HF-GFP) | 3000 | [4] |
Experimental Protocols
Protocol for Preparation of Gold-Coated Substrates
High-quality gold substrates are essential for the formation of well-ordered SAMs.
Materials:
-
Silicon wafers, glass coverslips, or mica sheets
-
Titanium (Ti) or Chromium (Cr) adhesion layer source
-
Gold (Au) source
-
Electron-beam or thermal evaporator
Procedure:
-
Clean the substrate (e.g., silicon wafer or glass) thoroughly. Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for cleaning glass, but exercise extreme caution as it is a very strong oxidant.
-
Place the cleaned substrates in a high-vacuum deposition chamber.
-
Deposit a thin adhesion layer of titanium or chromium (typically 1-5 nm thick) onto the substrate. This layer is crucial to prevent the delamination of the gold film.[5]
-
Without breaking the vacuum, deposit a layer of gold (typically 10-200 nm thick).[5]
-
Allow the substrates to cool to room temperature before removing them from the chamber.
-
Store the gold-coated substrates in a clean, dry environment until ready for SAM formation.
Protocol for Formation of Thiol SAMs
This protocol describes the formation of a single-component SAM from a solution.
Materials:
-
Gold-coated substrate
-
Alkanethiol of choice (e.g., 1-hexadecanethiol for cell-repellent surfaces, 16-mercaptohexadecanoic acid for cell-adhesive surfaces)
-
200-proof ethanol
-
Clean glass or polypropylene containers with sealable caps
-
Tweezers
-
Dry nitrogen or argon gas
-
Sonicator
Procedure:
-
Prepare a 1 mM solution of the desired alkanethiol in 200-proof ethanol.[6] For thiols with carboxylic acid or amine groups, the pH of the solution may need to be adjusted to ensure solubility and proper monolayer formation.
-
Clean the gold-coated substrate immediately before use. This can be done by UV-ozone treatment or by rinsing with ethanol and drying with a stream of nitrogen.
-
Immerse the clean gold substrate into the thiol solution in a dedicated container.[6]
-
To minimize oxygen exposure, which can affect monolayer quality, reduce the headspace above the solution and backfill the container with an inert gas like nitrogen or argon before sealing.[7]
-
Allow the self-assembly to proceed for 12-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[6]
-
After incubation, remove the substrate from the thiol solution with clean tweezers and rinse it thoroughly with fresh ethanol to remove non-specifically adsorbed thiols.[6]
-
For a more rigorous cleaning, place the substrate in a container with fresh ethanol and sonicate for 1-3 minutes.[6]
-
Rinse the substrate again with ethanol and dry it under a gentle stream of dry nitrogen.[6]
-
The SAM-coated substrate is now ready for use or for patterning.
Protocol for Microcontact Printing to Pattern Cell Attachment
This protocol details the use of microcontact printing to create patterns of cell-adhesive regions on a background that resists cell attachment.
Materials:
-
PDMS stamp with the desired micropattern
-
Solution of a cell-adhesive protein (e.g., 50 µg/mL fibronectin in PBS)
-
SAM-coated substrate with a cell-repellent surface (e.g., OEG-thiol or mannitol-thiol SAM on gold)
-
Solution of a cell-repellent molecule for backfilling (e.g., 0.1 mg/mL PLL-g-PEG in 10 mM HEPES, pH 7.4)
-
Cell suspension in culture medium
-
Petri dishes or multi-well plates
Procedure:
Part 1: Inking the PDMS Stamp and Printing
-
Clean the PDMS stamp by sonicating it in ethanol for 15 minutes.
-
Dry the stamp with a stream of nitrogen.
-
Apply a small volume (e.g., 20 µL for a 1 cm² stamp) of the fibronectin solution to the patterned surface of the PDMS stamp.
-
Spread the solution evenly over the stamp surface with a pipette tip.
-
Allow the protein to adsorb to the stamp for approximately 30 minutes.
-
Gently dry the inked stamp with a stream of nitrogen.
-
Bring the inked stamp into contact with the cell-repellent SAM-coated gold substrate. Apply gentle, uniform pressure for a few seconds.
-
Carefully peel the stamp away from the substrate. The fibronectin will have transferred to the substrate in the pattern of the stamp.
Part 2: Backfilling the Non-Printed Areas
-
Immediately after printing, immerse the patterned substrate in the PLL-g-PEG solution for 30 minutes. This will render the non-printed areas resistant to cell adhesion.
-
Rinse the substrate with sterile PBS to remove excess PLL-g-PEG.
Part 3: Cell Seeding
-
Place the patterned substrate in a sterile petri dish or well of a culture plate.
-
Prepare a suspension of the desired cells in culture medium at the appropriate density.
-
Pipette the cell suspension onto the patterned substrate.
-
Allow the cells to settle and adhere to the patterned regions. This typically takes a few hours.
-
After initial attachment, the medium can be carefully changed to remove non-adherent cells.
-
The patterned cell culture can now be maintained under standard incubation conditions.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Patterning Cell Attachment
Caption: Workflow for creating patterned cell cultures using microcontact printing.
Integrin-Mediated Signaling Pathway in Cell Adhesion
When cells attach to the fibronectin-patterned regions, integrin receptors on the cell surface bind to the RGD motifs in fibronectin. This binding triggers a signaling cascade that leads to the formation of focal adhesions and the organization of the actin cytoskeleton, resulting in cell spreading and adhesion.
Caption: Integrin-mediated focal adhesion signaling pathway.
References
- 1. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating fibroblast adhesion, spreading, and proliferation using self-assembled monolayer films of alkylthiolates on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. mdpi.com [mdpi.com]
- 5. lee.chem.uh.edu [lee.chem.uh.edu]
- 6. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 7. Preparing Self-Assembled Monolayers [merckmillipore.com]
Flow-Based Synthesis of Adamantane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and workflows for the synthesis of various adamantane derivatives using continuous flow chemistry. This technology offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and greater scalability.
Application Note 1: Multi-Step Continuous Flow Synthesis of Memantine
Memantine, an antagonist of the N-methyl-D-aspartate (NMDA) receptor, is a crucial drug for managing Alzheimer's disease.[1] Its synthesis involves a multi-step process that has been successfully adapted to a continuous flow setup, enabling a more efficient and controlled production process.[1]
Experimental Protocols
1. Aromatic Ring Hydrogenation of Acenaphthene
This initial step involves the hydrogenation of acenaphthene to perhydroacenaphthene.
-
Reactor Setup: A stainless steel column (5 mm inner diameter x 50 mm length) packed with a DMPSi−Rh/Pt@Al2O3 catalyst mixed with celite.[2]
-
Reagents:
-
Acenaphthene solution (0.10 M in octane).[2]
-
Hydrogen gas.
-
-
Procedure:
-
The reactor system is first flushed with the solvent (octane) and hydrogen gas for at least 1 hour.[3]
-
The acenaphthene solution is then introduced into the reactor at a specific flow rate.[3]
-
The reaction is carried out under continuous flow conditions, and the output stream containing perhydroacenaphthene is collected for the next step.[3]
-
2. Skeletal Rearrangement of Perhydroacenaphthene
The perhydroacenaphthene undergoes a skeletal rearrangement to form the adamantane core.
-
Reactor Setup: A PTFE tube reactor packed with glass beads, heated to 140 °C.[3]
-
Reagents:
-
Perhydroacenaphthene.
-
Ionic liquid catalyst: [bmim]Cl/2AlCl3.[3]
-
-
Procedure:
3. Nitration of 1,3-Dimethyladamantane
A nitro group is introduced onto the adamantane skeleton.
-
Reactor Setup: A PTFE tube reactor.[3]
-
Reagents:
-
Procedure:
-
The solution of 1,3-dimethyladamantane and reagents is pumped through the reactor at a controlled flow rate.[3]
-
4. Reduction of Nitro Group to Amine
The final step is the reduction of the nitro group to form the amino group of memantine. This step can also be performed under continuous flow conditions, typically using a packed-bed reactor with a suitable hydrogenation catalyst.
Quantitative Data Summary
| Step | Reactant | Product | Catalyst | Temperature (°C) | Residence Time | Yield (%) |
| 1. Hydrogenation | Acenaphthene | Perhydroacenaphthene | DMPSi−Rh/Pt@Al2O3 | Ambient | Variable | High |
| 2. Rearrangement | Perhydroacenaphthene | 1,3-Dimethyladamantane | [bmim]Cl/2AlCl3 | 140 | Variable | Good |
| 3. Nitration | 1,3-Dimethyladamantane | Nitro-1,3-dimethyladamantane | N-Hydroxytetrachlorophthalimide/HNO3 | Ambient | Variable | Not Specified |
| 4. Reduction | Nitro-1,3-dimethyladamantane | Memantine | Heterogeneous Catalyst (e.g., Pd/C) | Ambient | Variable | High |
Experimental Workflow
Caption: Multi-step continuous flow synthesis of Memantine.
Application Note 2: Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid Derivatives
2-Aminoadamantane-2-carboxylic acid and its derivatives are of interest due to their potential biological activities, including acting as transport inhibitors.[4] A flow-based synthesis of the parent amino acid has been developed to handle potentially hazardous reagents and reaction conditions safely and efficiently.[4][5]
Experimental Protocol
This protocol is based on a telescoped machine-assisted flow procedure.
1. Formation of the Hydantoin Intermediate
-
Reactor Setup: A heated flow reactor.
-
Reagents:
-
Adamantanone.
-
Potassium cyanide.
-
Ammonium carbonate.
-
Solvent: Ethanol/Water mixture.
-
-
Procedure:
-
Solutions of adamantanone, potassium cyanide, and ammonium carbonate are prepared.
-
The reagent solutions are pumped and mixed in a T-mixer before entering a heated flow coil reactor.
-
The output stream containing the adamantane-hydantoin intermediate is collected.
-
2. Hydrolysis to the Amino Acid
-
Reactor Setup: A high-temperature, high-pressure flow reactor.
-
Reagents:
-
Adamantane-hydantoin intermediate from the previous step.
-
Aqueous sodium hydroxide solution.
-
-
Procedure:
-
The solution of the hydantoin intermediate is mixed with the sodium hydroxide solution.
-
The mixture is passed through a high-temperature and high-pressure flow reactor to effect hydrolysis.
-
The output stream is then neutralized to precipitate the 2-aminoadamantane-2-carboxylic acid.
-
Quantitative Data Summary
| Step | Reactants | Product | Temperature (°C) | Pressure (psi) | Residence Time | Yield (%) |
| 1. Hydantoin Formation | Adamantanone, KCN, (NH4)2CO3 | Adamantane-hydantoin | 150 | Not specified | 2 h | 94 |
| 2. Hydrolysis | Adamantane-hydantoin, NaOH | 2-Aminoadamantane-2-carboxylic acid | 175 | Not specified | 3 h | 71 |
Experimental Workflow
Caption: Flow-based synthesis of 2-aminoadamantane-2-carboxylic acid.
Application Note 3: Proposed Flow-Based Synthesis of Amantadine and Rimantadine Analogues
Amantadine and rimantadine are antiviral drugs, and their derivatives are continuously being explored for new therapeutic applications. While many syntheses are reported in batch, the principles of flow chemistry can be applied to develop continuous manufacturing processes for these important molecules.
Proposed Experimental Protocol (Hypothetical)
This proposed protocol adapts a known batch synthesis of amantadine/rimantadine analogues via amide bond formation to a continuous flow process.
-
Reactor Setup: A temperature-controlled flow reactor with an in-line purification module.
-
Reagents:
-
Amantadine or Rimantadine solution in an appropriate solvent (e.g., Dichloromethane).
-
Carboxylic acid and coupling agent (e.g., TBTU) solution.
-
Base (e.g., Triethylamine) solution.
-
-
Procedure:
-
A solution of amantadine/rimantadine and triethylamine is continuously fed into the system.
-
Simultaneously, a solution of the desired carboxylic acid, triethylamine, and TBTU is fed into the system through a separate channel.
-
The two streams are combined in a T-mixer and enter a coil reactor maintained at room temperature for a defined residence time.
-
The output stream can be passed through an in-line scavenger resin column to remove excess reagents and byproducts.
-
The purified product stream is collected.
-
Signaling Pathway: P2X7-Evoked Glutamate Release
Some adamantane derivatives have been shown to inhibit P2X7-evoked glutamate release, a pathway implicated in neuroinflammation and pain.[6] The P2X7 receptor is an ATP-gated ion channel.[7]
Caption: P2X7 receptor signaling pathway leading to glutamate release.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-step continuous-flow synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Multi-step continuous-flow synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00830E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
Troubleshooting & Optimization
Optimizing annealing temperature for 2-Adamantanethiol SAMs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Adamantanethiol self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal annealing temperature for this compound SAMs on a Au{111} surface?
An annealing temperature of 78°C has been shown to be effective for improving the quality of this compound SAMs on Au{111} surfaces.[1][2][3]
Q2: What are the benefits of annealing this compound SAMs?
Annealing this compound SAMs at 78°C can lead to several improvements in the monolayer structure:
-
Decreased density of vacancy islands: This results in a more complete and uniform monolayer.[1][2][3]
-
Increased overall order: The molecules arrange themselves in a more crystalline and well-defined structure.[1][2]
-
Larger average domain sizes: This indicates a higher degree of structural perfection over larger areas of the substrate.[1][2][3]
-
Slower displacement by other molecules: A more ordered and densely packed SAM is more resistant to being displaced by other molecules present in a solution.[1][2][3]
Q3: What are common defects observed in SAMs?
Common defects in self-assembled monolayers can be categorized as intrinsic or extrinsic:
-
Intrinsic Defects:
-
Domain boundaries: Interfaces where ordered regions with different orientations meet.
-
Substrate steps: Imperfections on the underlying gold surface.
-
-
Extrinsic Defects:
-
Missing molecules (vacancies or pinholes).
-
Contaminants on the substrate.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Disordered Monolayer | - Insufficient self-assembly time.- Sub-optimal annealing temperature.- Contaminated substrate or thiol solution. | - Increase the immersion time of the gold substrate in the this compound solution to 12-24 hours.[4][5]- Anneal the SAM at 78°C after formation.[1][2][3]- Ensure the gold substrate is thoroughly cleaned before immersion.- Use high-purity solvent and this compound. |
| High Density of Vacancy Islands | - Incomplete monolayer formation.- Lack of thermal annealing. | - Anneal the formed SAM at 78°C to reduce the density of vacancy islands and increase domain sizes.[1][2][3] |
| SAM is Easily Displaced | - Poorly ordered monolayer with numerous defect sites. | - Post-formation annealing at 78°C will create a more robust and densely packed monolayer that is less susceptible to displacement.[1][2][3] |
| Inconsistent Results Between Experiments | - Variation in substrate preparation.- Inconsistent self-assembly time or temperature.- Purity of the this compound. | - Standardize the gold substrate cleaning and flame annealing procedure.- Maintain a consistent immersion time and solution temperature for SAM formation.- Use this compound from the same batch if possible, or verify purity. |
Experimental Protocols
Protocol 1: Formation of this compound SAMs on Au{111}
This protocol is a general guideline for the formation of this compound SAMs.
Materials:
-
Au{111} substrate (e.g., gold evaporated on mica)
-
This compound
-
200 proof ethanol (spectroscopic grade)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Immerse the Au{111} substrate in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
Flame Annealing (Optional but Recommended):
-
To obtain atomically flat Au{111} terraces, briefly flame-anneal the gold substrate with a hydrogen flame.
-
-
SAM Formation:
-
Rinsing:
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
-
-
Drying:
-
Dry the substrate with a gentle stream of nitrogen gas.
-
Protocol 2: Annealing of this compound SAMs
Procedure:
-
Following the formation and drying of the this compound SAM (Protocol 1), place the substrate in a vacuum oven or a tube furnace under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the substrate to 78°C and maintain this temperature for a specified duration (e.g., 2 hours).[6]
-
Allow the substrate to cool to room temperature under vacuum or inert atmosphere before removal.
Visualizations
References
- 1. Self-assembled monolayers of this compound on Au{111}: control of structure and displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. if.tugraz.at [if.tugraz.at]
- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 6. swb.skku.edu [swb.skku.edu]
Technical Support Center: Preventing Displacement of 2-Adamantanethiol Monolayers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the displacement of 2-adamantanethiol self-assembled monolayers (SAMs) by alkanethiols.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound monolayers being displaced by alkanethiols?
This compound monolayers are susceptible to displacement by alkanethiols due to weaker intermolecular van der Waals interactions compared to the stronger interactions between linear alkanethiol chains. The bulky, diamondoid structure of adamantane creates a larger lattice spacing, making it easier for smaller alkanethiol molecules to penetrate and displace the existing monolayer. This displacement process is often initiated at defect sites within the this compound SAM.
Q2: What is the mechanism of this displacement?
The displacement of adamantanethiol monolayers by alkanethiols typically follows a site-saturation island nucleation and growth model. The process begins with the rapid insertion of alkanethiol molecules into defect sites of the pre-existing this compound monolayer. This initial insertion nucleates the growth of alkanethiol domains, which then expand radially, coalesce, and eventually lead to the complete replacement of the original monolayer.
Q3: How can I increase the stability of my this compound monolayers against displacement?
Annealing the this compound monolayer after its formation can significantly enhance its stability.[1] Heating the monolayer to approximately 78°C has been shown to reduce the density of vacancy islands and increase the overall order and domain size of the film.[1] This more ordered and less defective structure presents fewer nucleation sites for alkanethiol insertion, thereby slowing down the displacement process.[1]
Q4: How does the concentration of the displacing alkanethiol solution affect the rate of displacement?
The rate of displacement is dependent on the concentration of the alkanethiol in the solution. For the related 1-adamantanethiolate monolayers, the rate of displacement has been observed to vary as the square root of the n-dodecanethiol concentration over a range of 0.01 to 1.0 mM.[2][3] This suggests that higher concentrations of the displacing alkanethiol will lead to a faster displacement of the this compound monolayer.
Q5: What analytical techniques can I use to monitor the displacement of my this compound monolayer?
Several surface-sensitive techniques are suitable for monitoring this process:
-
Scanning Tunneling Microscopy (STM): Provides real-space visualization of the monolayer surface, allowing for the direct observation of the nucleation and growth of alkanethiol domains.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to quantify the elemental composition of the surface. By monitoring the characteristic core-level signals of the respective molecules, the extent of displacement can be determined.
-
Fourier Transform Infrared Spectroscopy (FTIR): Specifically, Infrared Reflection-Absorption Spectroscopy (IRRAS) can be used to probe the vibrational modes of the molecules in the monolayer. Changes in the spectra can indicate the displacement of one species by another.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid and complete displacement of the this compound monolayer. | High density of defect sites in the initial monolayer. | Anneal the this compound monolayer at 78°C for 1 hour after formation to increase order and reduce defects.[1] |
| High concentration of the displacing alkanethiol solution. | Reduce the concentration of the alkanethiol solution. The displacement rate is concentration-dependent.[2][3] | |
| Inconsistent or patchy displacement across the substrate. | Non-uniform formation of the initial this compound monolayer. | Ensure a clean and uniform gold substrate before monolayer formation. Optimize the immersion time and solution conditions for this compound deposition. |
| Incomplete immersion in the displacing alkanethiol solution. | Ensure the entire substrate is fully and evenly immersed in the alkanethiol solution during the displacement experiment. | |
| Difficulty in characterizing the extent of displacement. | Inadequate sensitivity of the chosen analytical technique. | Use a combination of techniques for a comprehensive analysis. For example, use STM for visual confirmation and XPS for quantitative analysis. |
| Incorrect data acquisition parameters. | Optimize the parameters for your specific instrument (e.g., scan size and tunneling conditions for STM; take-off angle and acquisition time for XPS). | |
| Uncertainty about the kinetics of the displacement process. | Lack of time-resolved data. | Conduct a time-course experiment, analyzing samples at different immersion times in the alkanethiol solution to monitor the progression of displacement. |
| Inappropriate kinetic model. | Consider a Johnson-Mehl-Avrami-Kolmogorov model for perimeter-dependent island growth, which has been shown to be a good fit for similar systems.[2][3] |
Quantitative Data
Table 1: Factors Influencing the Displacement of Adamantanethiol Monolayers
| Factor | Effect on Displacement Rate | Relevant Quantitative Data/Observations | Reference |
| Annealing of this compound Monolayer | Decreases | Annealing at 78°C reduces vacancy islands and increases domain size, slowing displacement by n-dodecanethiol. | [1] |
| Alkanethiol Concentration (for 1-adamantanethiol) | Increases | Displacement rate varies with the square root of the n-dodecanethiol concentration (tested in the 0.01 - 1.0 mM range). | [2][3] |
| Intermolecular Interactions | Weaker interactions in adamantanethiol SAMs lead to easier displacement. | Adamantanethiol monolayers have larger lattice spacing compared to n-alkanethiols, facilitating insertion of displacing molecules. | [4] |
| Defect Density | Higher defect density increases displacement rate. | Displacement initiates at defect sites within the adamantanethiol monolayer. | [4] |
Experimental Protocols
Protocol 1: Formation and Annealing of this compound Monolayer on Au(111)
-
Substrate Preparation:
-
Use freshly prepared Au(111) substrates on mica or silicon.
-
Clean the substrates with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrates under a stream of dry nitrogen.
-
-
Monolayer Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the cleaned Au(111) substrates in the this compound solution for 24 hours at room temperature in a sealed container to minimize solvent evaporation and contamination.
-
After immersion, remove the substrates and rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of dry nitrogen.
-
-
Annealing:
-
Place the substrates with the this compound monolayer on a hot plate in a nitrogen-purged environment.
-
Heat the substrates to 78°C and maintain this temperature for 1 hour.
-
Allow the substrates to cool down to room temperature under the nitrogen atmosphere.
-
Protocol 2: Displacement Experiment and Characterization
-
Displacement Procedure:
-
Prepare a series of alkanethiol (e.g., n-dodecanethiol) solutions in absolute ethanol at desired concentrations (e.g., 0.01 mM, 0.1 mM, 1.0 mM).
-
Immerse the this compound-coated substrates (both annealed and unannealed for comparison) into the alkanethiol solutions for specific time intervals (e.g., 10 min, 30 min, 1 hr, 4 hrs, 24 hrs).
-
After the designated immersion time, remove the substrates, rinse them thoroughly with absolute ethanol, and dry them under a stream of dry nitrogen.
-
-
Characterization:
-
Scanning Tunneling Microscopy (STM):
-
Image the samples in constant current mode under ambient or UHV conditions.
-
Use appropriate tunneling parameters (e.g., bias voltage of -1.0 V, tunneling current of 10 pA) to resolve molecular features.
-
Acquire images from multiple areas on each sample to ensure representative results.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Acquire survey scans to identify the elements present on the surface.
-
Perform high-resolution scans of the C 1s and S 2p regions.
-
The ratio of the integrated peak areas of the different carbon and sulfur species can be used to quantify the extent of displacement.
-
-
Fourier Transform Infrared Spectroscopy (FTIR-IRRAS):
-
Acquire spectra in reflection mode at a grazing angle of incidence.
-
Monitor the characteristic vibrational modes of the adamantane cage and the methylene groups of the alkanethiol to follow the displacement process.
-
-
Visualizations
Caption: Experimental workflow for studying the displacement of this compound monolayers.
References
- 1. Self-assembled monolayers of this compound on Au{111}: control of structure and displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Adamantanethiolate monolayer displacement kinetics follow a universal form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 2-Adamantanethiol Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Adamantanethiol (2-AT) self-assembled monolayers (SAMs). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound solution?
A typical starting concentration for forming 2-AT SAMs on gold substrates is a 1 mM solution in ethanol. However, the optimal concentration can vary depending on the desired film quality and deposition time. Lower concentrations may require longer immersion times to achieve a well-ordered monolayer.
Q2: What is the ideal deposition time for forming a high-quality 2-AT SAM?
For a 1 mM solution of 2-AT in ethanol, a deposition time of 24 to 48 hours is generally recommended to allow for the formation of a well-ordered and densely packed monolayer. Initial formation of the monolayer is rapid, occurring within minutes, but this initial film is often disordered with numerous gauche defects. The extended deposition time allows for the reorganization and ordering of the molecules on the surface.
Q3: How can I improve the order and increase the domain size of my 2-AT films?
Post-deposition annealing can significantly improve the quality of 2-AT SAMs. Annealing the prepared monolayer at 78°C has been shown to decrease the density of vacancy islands, leading to an increase in the overall order and larger average domain sizes.[1]
Q4: What are the common characterization techniques for 2-AT SAMs?
Common techniques to characterize the structure, composition, and quality of 2-AT SAMs include:
-
Scanning Tunneling Microscopy (STM): Provides real-space images of the monolayer with atomic or molecular resolution, allowing for the visualization of molecular packing, domain boundaries, and defects.
-
Atomic Force Microscopy (AFM): Can be used to assess the surface morphology, roughness, and thickness of the film. Conductive AFM can also probe the electrical properties of the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical states of the atoms within the SAM and on the substrate. It is particularly useful for confirming the presence of the sulfur-gold bond and identifying contaminants.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poorly Ordered / Disordered Film | - Insufficient deposition time- Sub-optimal solution concentration- Contaminated solution or substrate- Impure this compound | - Increase deposition time to 24-48 hours.- Optimize the 2-AT concentration (start with 1 mM).- Ensure rigorous cleaning of the substrate and use high-purity solvent and 2-AT.- Filter the 2-AT solution before use. |
| High Density of Vacancy Islands | - Kinetic limitations during self-assembly- Incomplete monolayer formation | - Perform post-deposition annealing at 78°C to promote surface diffusion and fill vacancies.[1]- Increase the deposition time to allow for more complete surface coverage and ordering. |
| Film Contamination | - Adsorption of airborne contaminants- Impurities in the solvent or thiol- Cross-contamination from lab environment | - Work in a clean environment (e.g., a fume hood or glove box).- Use high-purity (spectroscopic grade) ethanol and 2-AT.- Thoroughly clean all glassware and tweezers before use.- Analyze the film with XPS to identify contaminants. Common contaminants include hydrocarbons and silicones. |
| Inconsistent Results Between Experiments | - Variations in substrate preparation- Inconsistent solution preparation- Differences in deposition conditions (time, temperature) | - Standardize the substrate cleaning and preparation protocol.- Prepare fresh 2-AT solutions for each experiment.- Carefully control and document all experimental parameters. |
Experimental Protocols
Detailed Protocol for Preparation of 2-AT SAMs on Au(111)
-
Substrate Preparation:
-
Use freshly cleaved mica sheets as a substrate for gold deposition.
-
Evaporate a thin adhesion layer of chromium (Cr, ~2 nm) onto the mica, followed by a layer of gold (Au, ~100-200 nm) via physical vapor deposition in a high-vacuum chamber.
-
To obtain atomically flat Au(111) terraces, flame-anneal the gold-coated mica substrate immediately before use.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. Use high-purity 2-AT and spectroscopic grade ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.
-
-
SAM Deposition:
-
Immediately after flame-annealing, immerse the Au(111) substrate into the 2-AT solution in a clean, sealed container.
-
Leave the substrate immersed for 24-48 hours at room temperature in a vibration-free and clean environment.
-
-
Rinsing and Drying:
-
After deposition, remove the substrate from the solution and rinse it thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of dry nitrogen gas.
-
-
Annealing (Optional but Recommended):
-
To improve film quality, anneal the prepared SAM on a hot plate or in an oven at 78°C. The optimal annealing time should be determined empirically but can range from 30 minutes to several hours.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound SAMs.
Caption: A troubleshooting flowchart for common issues in this compound film quality.
References
Technical Support Center: Synthesis of 2-Substituted Adamantanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-substituted adamantanes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am trying to synthesize a 2-substituted adamantane derivative, but I am consistently obtaining the 1-substituted isomer as the major product. How can I improve the regioselectivity for the C2 position?
A1: Achieving high regioselectivity for the C2 position of the adamantane core is a significant challenge due to the higher reactivity of the tertiary C-H bonds at the bridgehead positions (C1). Here are several strategies to enhance C2-selectivity:
-
Steric Hindrance: Employing bulky reagents can favor substitution at the less sterically hindered secondary (C2) positions.
-
Directing Groups: Introducing a directing group onto the adamantane scaffold can guide functionalization to a specific position. While less common for direct C2 functionalization, this strategy is powerful in organic synthesis.
-
Radical Reactions: Radical-based functionalization reactions can sometimes exhibit different regioselectivity compared to ionic pathways. The selectivity in these reactions is influenced by the nature of the radical abstracting species.[1] For instance, some photocatalytic systems have shown high selectivity for the tertiary position, so careful selection of the catalyst system is crucial.[1][2]
-
Biocatalytic Methods: Enzymatic hydroxylations, for example, using cytochrome P450 monooxygenases, can offer high regioselectivity that is not achievable through traditional chemical methods.[3]
-
Synthesis from 2-Adamantanone: A reliable, albeit indirect, route is to first synthesize 2-adamantanone and then perform subsequent modifications. This ketone provides a reactive handle at the desired C2 position.
Troubleshooting Low C2-Selectivity:
| Symptom | Possible Cause | Suggested Solution |
| High proportion of 1-substituted product | Reaction conditions favor kinetic control and reaction at the more reactive C1 position. | - Explore reactions under thermodynamic control if applicable. - Utilize sterically bulky reagents to disfavor attack at the bridgehead positions. - Investigate alternative catalytic systems known for different regioselectivities. |
| Complex mixture of products | Non-selective reaction conditions or side reactions. | - Optimize reaction parameters such as temperature, solvent, and reaction time. - Ensure the purity of starting materials and reagents. - Consider a multi-step synthesis via a pre-functionalized intermediate like 2-adamantanone. |
Q2: My synthesis of 2-adamantanone is resulting in a low yield. What are the common pitfalls and how can I optimize the reaction?
A2: Low yields in the synthesis of 2-adamantanone are a frequent issue. The traditional method involving the oxidation of adamantane with concentrated sulfuric acid can be particularly sensitive to reaction conditions.
Common Causes of Low Yield and Troubleshooting Tips:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Side Reactions | Impurities in the starting adamantane can lead to undesired side reactions. Use highly pure adamantane. Over-oxidation can also occur, leading to byproducts. Carefully control the reaction temperature and the concentration of the oxidizing agent. |
| Product Decomposition | High reaction temperatures can lead to the decomposition of 2-adamantanone. Maintain the recommended reaction temperature. |
| Inefficient Work-up | 2-Adamantanone can be lost during the work-up and purification steps. Ensure complete neutralization after quenching the reaction with ice. Thoroughly extract the product from the aqueous layer with a suitable organic solvent. |
| Sub-optimal Reagent Concentration | The concentration of sulfuric acid is critical. Maintaining the optimal concentration throughout the reaction is key for good yield and selectivity.[4] |
A patented method suggests that the oxidation of adamantane in the presence of a catalyst and subsequent steam distillation after neutralization can lead to an increased yield and improved product quality.[5]
Q3: How can I effectively separate 1-substituted and 2-substituted adamantane isomers?
A3: The separation of adamantane isomers can be challenging due to their similar physical properties.
-
Chromatography: Column chromatography is the most common method. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial and often requires careful optimization. Due to the subtle differences in polarity between the isomers, a shallow gradient or isocratic elution with a well-chosen solvent mixture is often necessary.
-
Crystallization: Fractional crystallization can be effective if there is a significant difference in the solubility of the isomers in a particular solvent. This method is often trial-and-error.
-
Derivatization: In some cases, converting the mixture of isomers into derivatives can facilitate separation. The derivatives may have more pronounced differences in their physical properties, making them easier to separate by chromatography or crystallization. After separation, the derivatives can be converted back to the desired products.
Q4: What are the best spectroscopic methods to confirm that I have synthesized a 2-substituted adamantane?
A4: A combination of spectroscopic techniques is essential for the unambiguous identification of 2-substituted adamantanes and to distinguish them from their 1-substituted counterparts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a 2-substituted adamantane will be more complex than that of a symmetrically 1-substituted adamantane. The chemical shifts of the protons on the carbon bearing the substituent and the adjacent bridgehead protons are diagnostic.
-
¹³C NMR: The carbon NMR spectrum is particularly informative. The chemical shift of the C2 carbon will be significantly different from that of the C1 carbon in the corresponding 1-substituted isomer. The number of distinct signals can also help determine the symmetry of the molecule.
-
-
Mass Spectrometry (MS): The fragmentation patterns of 1- and 2-substituted adamantanes can be different, aiding in their differentiation. For example, the mass spectra of 2-adamantanol and 2-adamantanamine are very different from their 1-substituted isomers.[6]
-
Infrared (IR) Spectroscopy: While less definitive for isomer identification, the IR spectrum can confirm the presence of the functional group.
Quantitative Data Summary
The following table summarizes reported yields and regioselectivity for various adamantane functionalization reactions. This data can help in selecting a suitable synthetic route.
| Reaction Type | Reagents/Catalyst | Product(s) | Yield (%) | Regioselectivity (3°:2°) | Reference |
| Oxidative Carbonylation | Pd catalyst, CO, Benzyl alcohol | Adamantyl esters | 68% | 3:1 | [1] |
| Metal-free Oxidative Carbonylation | DTBP, CO, Benzyl alcohol | Adamantyl esters | 77% | 2:1 | [1] |
| Alkylation | Dual photoredox and H-atom transfer catalysis | 3°-alkylated adamantanes | 64-72% | >20:1 | [2] |
| Alkylation | Photocatalytic (Ir catalyst), Quinuclidine catalyst | Alkylated adamantane | 72% (isolated) | Complete selectivity for 3° | [7] |
| Alkylation of 2-Adamantanone | Dual photoredox and H-atom transfer catalysis | Alkylated 2-adamantanone | 60% | N/A | [8] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Adamantanone via Oxidation of Adamantane
This protocol is based on the traditional method using concentrated sulfuric acid.
Materials:
-
Adamantane
-
Concentrated sulfuric acid (96-98%)
-
Ice
-
Sodium hydroxide or ammonium hydroxide solution for neutralization
-
Organic solvent for extraction (e.g., dichloromethane or chloroform)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a stirrer, dissolve adamantane in concentrated sulfuric acid.
-
Heat the mixture with stirring. A typical temperature range is 60-85°C.[5] The reaction time can be lengthy, up to 30 hours or more.[5] Monitor the reaction by GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide) to a pH of 6-7.[5] This step should be performed in an ice bath to control the exothermic reaction.
-
Extract the aqueous solution with an organic solvent (e.g., chloroform) multiple times.[5]
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude 2-adamantanone.
-
The product can be purified by sublimation or recrystallization.
Protocol 2: Synthesis of 2-Adamantanol via Reduction of 2-Adamantanone
This protocol uses sodium borohydride for the reduction.
Materials:
-
2-Adamantanone
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2-adamantanone in methanol or ethanol in a round-bottom flask with stirring.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully add water to quench the excess sodium borohydride.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield 2-adamantanol. The product can be further purified by recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield in 2-Adamantanone Synthesis
Caption: Troubleshooting workflow for low yield in 2-adamantanone synthesis.
Generalized Mechanism for Radical C-H Functionalization of Adamantane
Caption: Generalized radical C-H functionalization mechanism of adamantane.
References
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the NMR spectrum of 2 - adamantanone? - Blog [rongyaobio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: 2-Adamantanethiol Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Adamantanethiol (2-AD) self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses common issues encountered during the formation and characterization of 2-AD SAMs.
| Problem | Possible Cause | Suggested Solution |
| Incomplete or Disordered Monolayer | Insufficient immersion time. | Initial monolayer formation is rapid, but ordering takes time. Typical assembly times range from 12 hours to 2 days.[1] |
| Purity of this compound. | Contaminants in the thiol solution can disrupt the formation of a well-ordered monolayer.[1] Ensure the use of high-purity this compound. | |
| Substrate contamination. | The quality of the gold substrate is critical. Ensure the substrate is clean and free of organic residues before immersion. Flame annealing of Au{111} substrates just prior to deposition is a common practice.[1] | |
| High Density of Vacancy Islands | SAMs formed at room temperature. | Annealing the 2-adamantanethiolate monolayers can decrease the density of vacancy islands.[2][3] For example, annealing at 78°C has been shown to be effective.[2][3] |
| Poor Monolayer Stability | Weak intermolecular interactions. | The bulky adamantane cage can lead to weaker van der Waals interactions compared to linear alkanethiols, making the monolayer more susceptible to displacement.[4] Consider the environment in which the SAM will be used and potential for molecular exchange. |
| Inconsistent Results Between Experiments | Variation in solution concentration. | The concentration of the 2-AD solution can affect the resulting monolayer. While a 1 mM solution in ethanol is typical for alkanethiols, the optimal concentration for 2-AD should be kept consistent.[1] |
| Variation in immersion time. | Longer immersion times generally lead to more ordered monolayers. Standardize the immersion time across all experiments for reproducibility.[1] | |
| Differences in substrate preparation. | The method of gold substrate preparation (e.g., evaporated vs. template-stripped) can significantly impact the final SAM structure and defect density.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the typical defects observed in this compound SAMs?
A1: Common defects in this compound SAMs on Au{111} include vacancy islands (uncovered areas of the gold substrate) and disordered molecular arrangements.[2][3] The bulky nature of the adamantane group can also lead to less dense packing compared to linear alkanethiols.[4]
Q2: How does annealing affect the quality of 2-AD SAMs?
A2: Annealing 2-AD SAMs at elevated temperatures (e.g., 78°C) has been shown to reduce the density of vacancy islands, increase the overall order, and enlarge the average domain sizes within the film.[2][3] This results in a more stable and well-defined monolayer.
Q3: What is the role of the solvent in the formation of 2-AD SAMs?
A3: Ethanol is a commonly used solvent for preparing this compound solutions for SAM formation.[1] The purity of the solvent is important to prevent the incorporation of contaminants into the monolayer. While ethanol is widely used, other solvents may be employed, but consistency is key for reproducible results.
Q4: How can I characterize the quality of my 2-AD SAM?
A4: Several surface-sensitive techniques are used to characterize 2-AD SAMs:
-
Scanning Tunneling Microscopy (STM): Provides real-space images of the monolayer, allowing for the direct visualization of molecular packing, domain structure, and defects.[2][3]
-
X-ray Photoelectron Spectroscopy (XPS): Used to determine the chemical composition of the surface and confirm the presence of the sulfur-gold bond.[2][6][7]
-
Infrared Reflection Absorption Spectroscopy (IRRAS): Provides information about the orientation and conformation of the adamantane molecules within the monolayer.[2]
Q5: Are 2-AD SAMs stable to displacement by other molecules?
A5: 2-Adamantanethiolate monolayers are known to be more susceptible to displacement by other molecules, such as n-alkanethiols, compared to SAMs formed from linear alkanethiols.[2][4] This is attributed to the weaker intermolecular interactions due to the bulky adamantane headgroup.[4] This property can be exploited for applications like microdisplacement patterning.[1]
Experimental Protocols
Protocol 1: Formation of this compound SAM on Au{111}
This protocol is based on established procedures for forming alkanethiol SAMs on gold.
Materials:
-
This compound (high purity)
-
Ethanol (absolute, high purity)
-
Au{111} substrate (e.g., gold evaporated on mica)
-
Beakers and Petri dishes
-
Nitrogen gas source
Procedure:
-
Substrate Preparation:
-
If necessary, prepare fresh Au{111} substrates by evaporating gold onto freshly cleaved mica.
-
Just prior to use, flame-anneal the Au{111} substrate to ensure an atomically flat and clean surface.[1]
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. Ensure the thiol is fully dissolved.
-
-
Self-Assembly:
-
Immerse the flame-annealed Au{111} substrate into the 2-AD solution in a clean container (e.g., a Petri dish).
-
Allow the self-assembly to proceed for a standardized period, typically 12-24 hours, to achieve a well-ordered monolayer.[1]
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.[1]
-
-
Annealing (Optional):
Protocol 2: Characterization by Scanning Tunneling Microscopy (STM)
Equipment:
-
Scanning Tunneling Microscope
Procedure:
-
Sample Mounting: Securely mount the 2-AD SAM on the STM sample holder.
-
Tip Preparation: Use a sharp, metallic tip (e.g., mechanically cut Pt/Ir).
-
Imaging:
-
Engage the STM tip with the sample surface.
-
Acquire images in constant current mode.
-
Typical imaging parameters for alkanethiol SAMs can be used as a starting point (e.g., bias voltage of -1V to 1V, tunneling current of 10-100 pA).
-
Scan different areas of the sample to assess the overall quality, including domain sizes and defect density.
-
Quantitative Data Summary
| Parameter | Value | Technique | Reference |
| Nearest Neighbor Distance (1-Adamantanethiol on Au{111}) | 6.9 ± 0.4 Å | STM | [7] |
| S 2p3/2 Binding Energy (Au-S Bond) | 162.7 eV | XPS | [6][7] |
| S 2p3/2 Binding Energy (Thiolate on Gold) | 161.9 eV | XPS | [6][7] |
| S 2p3/2 Binding Energy (Disulfide/C-S-C) | 163.7 eV | XPS | [6][7] |
| Annealing Temperature for Defect Reduction | 78 °C | N/A | [2][3] |
Visualizations
Caption: Experimental workflow for this compound SAM formation.
Caption: Factors influencing the reduction of defects in 2-AD SAMs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Self-assembled monolayers of this compound on Au{111}: control of structure and displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 6. Epitaxial Guidance of Adamantyl-Substituted Polythiophenes by Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Adamantane-Terminated Nanoclusters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with adamantane-terminated nanoclusters.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Question 1: My adamantane-terminated nanoclusters are aggregating out of solution. What are the potential causes and how can I resolve this?
Answer:
Aggregation is a common issue often related to solution properties and nanocluster surface chemistry. Here are several potential causes and troubleshooting steps:
-
Incompatible Solvent: The polarity of your solvent may not be suitable for the ligands on your nanoclusters. Adamantane is lipophilic, suggesting good solubility in non-polar organic solvents. If your nanoclusters have been modified with hydrophilic ligands, they will be more stable in aqueous solutions.
-
Recommendation: Ensure your solvent system is appropriate for the overall surface chemistry of your nanoclusters. If you have performed a ligand exchange, you may need to adjust your solvent accordingly.
-
-
High Ionic Strength: For nanoclusters stabilized by electrostatic repulsion, high salt concentrations in the buffer can screen the surface charges, leading to aggregation.[1]
-
Ligand Dissociation: The adamantane-thiolate ligands may be dissociating from the nanocluster surface, leaving the core exposed and prone to aggregation.
-
Recommendation: Consider strategies to strengthen ligand binding or protect the nanocluster core. This can include introducing bidentate ligands or encapsulating the nanoclusters in a silica matrix.[3] Another approach is the addition of a small excess of the free ligand to the solution to shift the equilibrium away from dissociation.[4]
-
Question 2: I am observing a gradual degradation of my nanoclusters over time, indicated by changes in the UV-vis absorption spectrum. How can I improve their long-term stability?
Answer:
Nanocluster degradation can be caused by oxidation or structural rearrangement. The following strategies can enhance long-term stability:
-
Surface Passivation: The metal core of the nanoclusters can be susceptible to oxidation.
-
Recommendation: Surface modification with molecules like β-cyclodextrins can act as a physical barrier, protecting the core from destabilizing agents and oxidants.[2] The hydrophobic adamantane ligands can fit into the cyclodextrin cavity, creating a protective "umbrella" over the nanocluster core.[2]
-
-
Alloying the Core: The stability of nanoclusters can be significantly influenced by their elemental composition. For instance, silver nanoclusters are known to be less stable than their gold counterparts.[3]
-
Recommendation: Introducing a more noble metal into the nanocluster core, such as platinum or gold into a silver nanocluster, can substantially enhance its robustness.[3]
-
-
Storage Conditions: Improper storage can accelerate degradation.
-
Recommendation: Store purified nanoclusters in a suitable solvent at low temperatures (e.g., 4°C) and protected from light.[5] For sensitive nanoclusters, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.
-
Question 3: My ligand exchange reaction to modify the nanocluster surface is inefficient or leads to decomposition. What could be going wrong?
Answer:
Ligand exchange is a powerful tool but requires careful optimization.[6][7]
-
Reaction Mechanism: Thiol-for-thiol exchange on gold nanoclusters typically follows an associative SN2-like mechanism.[8][9] The success of the reaction can depend on the incoming ligand's concentration, steric bulk, and affinity for the nanocluster surface.
-
Recommendation: Increase the concentration of the incoming ligand to drive the reaction forward. Ensure the chosen solvent is suitable for both the nanoclusters and the new ligand. If steric hindrance is an issue, a ligand with a smaller footprint may be more successful.
-
-
Structural Conversion: In some cases, ligand exchange can induce a complete restructuring or even a change in the size of the nanocluster core.[6][8]
-
Recommendation: Monitor the reaction using techniques like UV-vis spectroscopy, fluorescence spectroscopy, or mass spectrometry to check for changes in the nanocluster's electronic structure or composition. If undesirable transformations occur, try milder reaction conditions (e.g., lower temperature, shorter reaction time).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of adamantane in the stability of these nanoclusters?
A1: The adamantane moiety offers stability through several mechanisms. Its rigid, bulky structure provides significant steric hindrance, which helps to prevent the metal cores from coming into close contact and aggregating.[10] Furthermore, its lipophilic nature influences the solubility of the nanoclusters and allows for strong host-guest interactions with molecules like cyclodextrins, which can be used to further passivate the surface.[2][10]
Q2: How can I purify my adamantane-terminated nanoclusters after synthesis to improve stability?
A2: Purification is critical as excess reagents and side products can compromise stability.[11][12] Common methods include:
-
Precipitation/Redispersion: This involves adding a non-solvent to precipitate the nanoclusters, followed by centrifugation and redispersion in a good solvent. This is effective for removing excess ligands.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on size and is effective for removing small molecule impurities.[5]
-
Ultrafiltration/Dialysis: These methods use membranes with specific molecular weight cut-offs to remove smaller impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate nanoclusters with high precision based on differences in their surface ligands.[5]
Q3: What characterization techniques are best for assessing the stability of my nanoclusters?
A3: A combination of techniques is recommended:
-
UV-vis Spectroscopy: This is a quick and easy way to monitor for aggregation (indicated by a broadening or red-shift of the plasmon peak for larger nanoparticles, or changes in characteristic absorption features for ultrasmall clusters) or decomposition (a decrease in absorbance over time).[3]
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoclusters in solution and can directly detect the formation of aggregates.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoclusters' size, shape, and dispersion state, confirming if aggregation has occurred.
-
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): This can confirm the precise molecular formula of the nanoclusters, ensuring the core and ligand shell have not degraded.[2]
Data Presentation
Table 1: Comparison of Stability for Ag₂₉ Nanocluster Variants
| Nanocluster Composition | Ligands | Stability in CH₂Cl₂ in Air | Reference |
| Ag₂₉(S-Adm)₁₈(PPh₃)₄ | Monodentate PPh₃ | Unstable, decomposes within 6 hours | [3] |
| Ag₂₉(S-Adm)₁₅(NO₃)₃(PPh₂py)₄ | Bidentate PPh₂py, NO₃ | Highly stable, no change observed for 24 hours | [3] |
| Pt₁Ag₂₈(S-Adm)₁₈(PPh₃)₄ | Monodentate PPh₃ | Stable | [3] |
S-Adm: 1-adamantanethiolate; PPh₃: Triphenylphosphine; PPh₂py: (2-pyridyl)diphenylphosphine
Table 2: Effect of β-Cyclodextrin on Au₃₈S₂(SAdm)₂₀ Nanocluster Stability
| Nanocluster System | Condition | Stability Outcome | Reference |
| Au₃₈S₂(SAdm)₂₀ | Presence of strong oxidant (TBHP) | Unstable | [2] |
| Au₃₈S₂(SAdm)₂₀–(β-CD)₂ | Presence of strong oxidant (TBHP) | Largely improved stability | [2] |
SAdm: Adamantanethiolate; TBHP: Tert-Butyl hydroperoxide; β-CD: β-Cyclodextrin
Experimental Protocols
Protocol 1: Stability Assessment using UV-vis Spectroscopy
This protocol describes a general method for monitoring the stability of nanocluster solutions over time.
-
Preparation: Prepare a stock solution of your purified adamantane-terminated nanoclusters in a suitable solvent (e.g., CH₂Cl₂, Toluene, or an appropriate buffer) at a known concentration.
-
Sample Aliquoting: Aliquot the stock solution into several sealed vials. Prepare separate samples for each condition you wish to test (e.g., different temperatures, exposure to air vs. inert gas, addition of a potential destabilizing agent).
-
Initial Measurement (T=0): Immediately after preparation, take a UV-vis absorption spectrum of one of the samples. This will serve as your baseline (T=0) measurement. Ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Incubation: Store the vials under the desired experimental conditions.
-
Time-course Measurements: At regular intervals (e.g., 1, 6, 12, 24 hours), remove a vial and record its UV-vis spectrum.
-
Data Analysis: Overlay the spectra from the different time points. A stable nanocluster solution will show minimal to no change in its spectral features. Degradation or aggregation may be indicated by a decrease in the intensity of characteristic peaks, a broadening of features, or the appearance of new peaks.[3]
Protocol 2: General Ligand Exchange Procedure for Stability Enhancement
This protocol outlines a general procedure for exchanging existing ligands with new, stabilizing ligands.
-
Dissolution: Dissolve the adamantane-terminated nanoclusters in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Ligand Addition: In a separate vial, dissolve the incoming (stabilizing) ligand in the same solvent. The incoming ligand should be added in molar excess relative to the nanoclusters (e.g., 10- to 100-fold excess).
-
Reaction: Add the solution of the incoming ligand to the nanocluster solution. Stir the reaction mixture at room temperature. The reaction time can vary from minutes to several hours.[9]
-
Monitoring: The progress of the ligand exchange can be monitored using techniques like Thin Layer Chromatography (TLC), NMR spectroscopy (if the ligands have distinct signals), or Mass Spectrometry.
-
Purification: Once the reaction is complete, the modified nanoclusters must be purified to remove the excess incoming ligand and the displaced adamantane-thiolate ligands. This can be achieved through precipitation with a non-solvent, followed by centrifugation and washing, or by using size-exclusion chromatography.[11]
-
Characterization: Confirm the success of the ligand exchange and the integrity of the modified nanoclusters using characterization techniques such as Mass Spectrometry, NMR, and UV-vis spectroscopy. Assess the stability of the newly functionalized nanoclusters using Protocol 1.
Visualizations
Caption: Troubleshooting decision tree for nanocluster instability.
Caption: General experimental workflow for nanocluster stabilization.
Caption: Conceptual diagram of ligand exchange for stability enhancement.
References
- 1. mdpi.com [mdpi.com]
- 2. Surface modification of adamantane-terminated gold nanoclusters using cyclodextrins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Surface environment complication makes Ag 29 nanoclusters more robust and leads to their unique packing in the supracrystal lattice - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06002C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ligand exchange reactions on thiolate-protected gold nanoclusters - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 8. Ligand exchange reactions on thiolate-protected gold nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Theoretical Basis for Ligand Exchange on Thiolate Monolayer Protected Gold Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and separation of ultra-small metal nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and separation of ultra-small metal nanoclusters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Adamantane Reactions
Welcome to the technical support center for adamantane reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to steric hindrance in the functionalization of adamantane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant challenge in adamantane chemistry?
A1: The rigid, cage-like structure of adamantane presents unique steric challenges. While the tertiary (bridgehead) C-H bonds are generally more reactive due to the formation of stable carbocations or radicals, they are also sterically encumbered.[1][2] The secondary (methylene) positions are even more sterically shielded. This can lead to low reaction yields, poor regioselectivity, or a complete lack of reactivity with bulky reagents. The approach of reagents to the secondary C–H groups can lead to significant 1,3-diaxial interactions, which are absent at the tertiary positions.
Q2: How can I improve the regioselectivity of my adamantane functionalization reaction?
A2: Improving regioselectivity often involves choosing a reaction pathway that differentiates between the tertiary and secondary positions.
-
Radical Reactions: Radical-based C-H functionalization methods often show a preference for the tertiary positions due to the relative stability of the resulting tertiary radical and reduced steric hindrance compared to the secondary positions.
-
Catalyst Control: Employing specific catalyst systems can dramatically influence regioselectivity. For instance, certain photoredox and hydrogen atom transfer (HAT) catalyst systems can selectively target the strong tertiary C-H bonds even in the presence of weaker, more activated C-H bonds elsewhere in the molecule.[3][4][5][6]
-
Directing Groups: In some cases, installing a directing group on the adamantane scaffold can guide a catalyst to a specific C-H bond, overriding the inherent reactivity patterns.
Q3: My C-H functionalization reaction on a substituted adamantane is giving low yields. What are the possible causes and solutions?
A3: Low yields in C-H functionalization of substituted adamantanes can stem from several factors:
-
Steric Hindrance from Substituents: Bulky substituents on the adamantane core can further hinder the approach of reagents. Consider using smaller, less sterically demanding reagents or catalysts if possible.
-
Electronic Effects: Electron-withdrawing groups on the adamantane can deactivate the molecule towards certain reactions. Reaction conditions may need to be adjusted (e.g., higher temperature, more reactive catalyst) to overcome this.
-
Catalyst Incompatibility: The chosen catalyst may not be suitable for the specific substrate or functional groups present. It is crucial to consult the literature for catalyst systems known to be effective for similar substrates. The use of a dual catalyst system, such as a photoredox catalyst combined with a hydrogen atom transfer (HAT) catalyst, has been shown to be effective for a broad range of adamantane derivatives.[3][6]
-
Reaction Conditions: Ensure that all reagents are pure and the reaction is performed under strictly anhydrous and inert conditions, as many catalysts are sensitive to moisture and oxygen.
Q4: Are there alternatives to direct C-H functionalization for preparing substituted adamantanes?
A4: Yes, while direct C-H functionalization is attractive for its atom economy, other synthetic strategies can be employed, especially for accessing specific substitution patterns that are difficult to obtain directly. These include:
-
Functionalization of Pre-existing Handles: Starting with a functionalized adamantane, such as 1-bromoadamantane or adamantanone, allows for a wide range of subsequent transformations using standard organic chemistry methods.
-
Ring-Closing Reactions: It is possible to construct the adamantane cage from simpler cyclic or acyclic precursors, incorporating the desired substituents during the synthesis.[7]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Adamantane Bromination
| Symptom | Possible Cause | Suggested Solution |
| Mixture of 1-bromo- and 1,3-dibromoadamantane obtained when targeting monobromination. | Excess bromine or presence of a Lewis acid catalyst promoting further bromination. | Use adamantane as the limiting reagent and avoid Lewis acid catalysts. Boiling adamantane with bromine typically yields 1-bromoadamantane. |
| Low yield of 1,3-dibromoadamantane when desired. | Insufficiently strong catalytic system or presence of moisture. | Use a robust Lewis acid catalyst system like boron tribromide-aluminium bromide. Ensure all reagents are anhydrous and the reaction is performed in an all-glass apparatus to exclude moisture.[8] |
| Formation of polybrominated byproducts. | Reaction conditions are too harsh, leading to over-bromination. | Carefully control the stoichiometry of bromine and the reaction time. Monitor the reaction progress by GC or TLC to stop it at the desired point. |
Guide 2: Low Yield in Photocatalytic C-H Alkylation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of the starting adamantane derivative. | Insufficient light irradiation or catalyst deactivation. | Ensure the reaction is adequately irradiated with the correct wavelength of light for the chosen photocatalyst. Check the purity of the catalyst and solvent. Degas the solvent thoroughly to remove oxygen, which can quench the excited state of the photocatalyst. |
| Low isolated yield despite good conversion. | Product instability or difficulty in purification. | The product may be unstable to the purification conditions (e.g., silica gel chromatography). Consider alternative purification methods like crystallization or distillation. |
| No reaction with electron-deficient adamantanes. | The substrate is too deactivated for the chosen catalyst system. | A more potent catalyst system may be required. For example, some iridium-based photocatalysts in combination with a suitable HAT catalyst have been shown to be effective for alkylating electron-deficient adamantanes like 2-adamantanone.[3][6] |
Quantitative Data
Table 1: Regioselectivity in the C-H Alkylation of Adamantane Derivatives using a Photoredox/HAT Dual Catalyst System
| Entry | Adamantane Derivative | Alkylating Agent | Product | Yield (%) |
| 1 | 1-Adamantanol | Phenyl vinyl sulfone | 3-Alkylated product | 72 |
| 2 | 1-Bromoadamantane | Phenyl vinyl sulfone | 3-Alkylated product | 68 |
| 3 | 1-Adamantanecarbonitrile | Phenyl vinyl sulfone | 3-Alkylated product | 64 |
| 4 | 2-Adamantanone | Phenyl vinyl sulfone | 3-Alkylated product | 60 |
| 5 | N-Boc-amantadine | Phenyl vinyl sulfone | 3-Alkylated product | 63 |
Data sourced from a study on catalyst-controlled C-H functionalization of adamantanes.[3][6]
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C-H Alkylation of Adamantanes
This protocol is adapted from a published procedure for the direct C-H alkylation of adamantanes using a dual photoredox and H-atom transfer (HAT) catalyst system.[3][6]
Materials:
-
Adamantane derivative (1.0 equiv)
-
Alkene (1.5 equiv)
-
Photocatalyst (e.g., an iridium-based complex, 1-2 mol%)
-
HAT catalyst (e.g., a tertiary amine, 5-10 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, combine the adamantane derivative, alkene, photocatalyst, and HAT catalyst.
-
Add the anhydrous, degassed solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vial and place it in a photoreactor equipped with the appropriate LED lamps (e.g., 456 nm).
-
Irradiate the reaction mixture with stirring at room temperature for the specified time (typically 8-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated adamantane.
Visualizations
Diagram 1: General Workflow for Troubleshooting Adamantane Reactions
Caption: A flowchart for troubleshooting common issues in adamantane functionalization.
Diagram 2: Simplified Catalytic Cycle for Photoredox C-H Functionalization
Caption: A simplified representation of a photoredox-mediated C-H functionalization of adamantane.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Research Portal [iro.uiowa.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective dibromination of adamantane - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 2-Adamantanethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-adamantanethiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by the reduction of adamantanethione?
A1: The primary impurities depend on the specific reaction and workup conditions. However, common contaminants include:
-
Adamantanethione: Unreacted starting material.
-
2-Adamantanol: Formed if water is present during the reduction of adamantanethione with hydride reagents like sodium borohydride.[1]
-
Di(2-adamantyl) disulfide: Results from the oxidative coupling of two this compound molecules, which can occur upon exposure to air.
Q2: What purification methods are suitable for crude this compound?
A2: Several methods can be employed, with the choice depending on the nature of the impurities, the desired purity, and the scale of the purification. The most common methods are:
Q3: How can I remove large quantities of 2-adamantanol from my crude this compound?
A3: Purification via the lead salt is particularly effective for removing significant amounts of 2-adamantanol.[1] The thiol selectively precipitates as its lead salt, leaving the more polar 2-adamantanol in the solution. Subsequent hydrolysis of the purified lead salt regenerates the this compound.
Q4: Is this compound stable during purification?
A4: Thiols are susceptible to oxidation to disulfides, especially in the presence of air and at elevated temperatures. It is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) when possible, particularly during heating steps.
Troubleshooting Guides
Purification via Lead (II) Salt Formation
| Problem | Possible Cause | Solution |
| Low yield of precipitated lead salt. | Incomplete reaction with the lead (II) salt. | Ensure thorough mixing and sufficient reaction time. Check the stoichiometry of the lead (II) salt. |
| The lead salt is partially soluble in the chosen solvent. | If possible, cool the reaction mixture to decrease solubility before filtration. | |
| Difficulty regenerating the thiol from the lead salt. | Incomplete hydrolysis. | Use a slight excess of a suitable acid (e.g., dilute nitric acid or acetic acid) and ensure vigorous stirring to break up the solid lead salt.[2] |
| The free thiol is not being efficiently extracted from the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane). | |
| Product is still impure after regeneration. | Co-precipitation of impurities. | Wash the filtered lead salt thoroughly with the reaction solvent to remove any soluble impurities before hydrolysis. |
| Contamination during workup. | Use clean glassware and high-purity solvents for extraction and subsequent steps. |
Sublimation
| Problem | Possible Cause | Solution |
| No sublimation occurs. | The temperature is too low, or the vacuum is not sufficient. | Gradually increase the temperature. Ensure the vacuum system is properly sealed and functioning to reach the required pressure (e.g., 15 Torr).[1] |
| The sample melts or decomposes. | The temperature is too high. | Reduce the temperature. Sublimation should occur below the melting point of the compound.[3] |
| Low recovery of sublimed product. | Sublimation is incomplete. | Allow sufficient time for the sublimation to proceed to completion. |
| Product is lost during collection. | Carefully scrape the sublimed crystals from the cold finger. Ensure the apparatus has cooled to room temperature before venting the vacuum to prevent dislodging of the crystals. | |
| The sublimed product is not pure. | Impurities are co-subliming. | This method is most effective for separating volatile solids from non-volatile impurities.[4] If impurities have similar vapor pressures, an alternative purification method like column chromatography may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| The compound does not move down the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a nonpolar compound like this compound, start with a nonpolar solvent like hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane.[5][6] |
| The compound runs through the column too quickly with no separation. | The eluent is too polar. | Use a less polar solvent system.[5] |
| Poor separation between this compound and impurities. | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first to achieve good separation between the spots of your product and impurities.[7] |
| The column was packed improperly, leading to channeling. | Ensure the silica gel or alumina is packed uniformly without air bubbles or cracks.[8] | |
| Streaking or tailing of the compound band. | The sample was overloaded on the column. | Use a smaller amount of crude material or a larger column. |
| The compound is not sufficiently soluble in the eluent. | Choose an eluent system in which the compound is soluble. |
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | An inappropriate solvent was chosen. | The ideal solvent should dissolve the compound when hot but not when cold.[9] Perform a solvent screen with small amounts of your crude product and various solvents to find a suitable one. |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Add a small amount of additional hot solvent. If the problem persists, try a different solvent with a lower boiling point. |
| No crystals form upon cooling. | The solution is not saturated enough. | Boil off some of the solvent to increase the concentration and then allow it to cool again.[9] |
| Crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound. | |
| Low recovery of crystals. | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] |
| The crystals are being washed with a solvent at room temperature. | Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. |
Quantitative Data Summary
| Purification Method | Reported Yield/Purity | Advantages | Disadvantages |
| Via Lead (II) Salt | 85% yield for the conversion of adamantanethione to pure thiol.[1] | Highly effective for removing alcohol impurities.[1] Can handle large quantities of crude material. | Involves the use of toxic lead salts and requires an additional chemical step for regeneration. |
| Sublimation | Conditions reported: 90 °C at 15 Torr.[1] No specific yield is given. | "Green" technique as it avoids the use of solvents.[4] Effective for removing non-volatile impurities. | Only suitable for compounds that sublime. May not be effective at separating impurities with similar vapor pressures.[4] |
| Column Chromatography | No specific data available for this compound. | Can provide very high purity. Adaptable to a wide range of impurities. | Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column. |
| Recrystallization | No specific data available for this compound. | Can yield very pure crystalline material. Relatively simple and scalable. | Requires finding a suitable solvent system. Potential for product loss in the mother liquor. |
Experimental Protocols
Purification of Crude this compound via its Lead (II) Salt
This protocol is adapted from the described method for purifying crude thiols.[1][2]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethanol or a mixture of ethanol and 1,2-dimethoxyethane).
-
Precipitation: Add a solution of lead (II) acetate in water dropwise to the stirred solution of the crude thiol. A yellow precipitate of the lead (II) 2-adamantanethiolate will form.
-
Isolation of the Lead Salt: Collect the yellow precipitate by vacuum filtration and wash it thoroughly with the solvent used for the reaction to remove any soluble impurities.
-
Regeneration of the Thiol: Suspend the filtered lead salt in a biphasic mixture of an organic solvent (e.g., diethyl ether or dichloromethane) and water. Stir the mixture vigorously while adding dilute nitric acid or acetic acid dropwise until the yellow solid has completely reacted.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.
Purification by Sublimation
This protocol is based on general sublimation procedures.[1][10][11]
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus. Insert a cold finger into the apparatus.
-
Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure to approximately 15 Torr.
-
Cooling the Cold Finger: Begin circulating cold water through the cold finger.
-
Heating: Gently heat the bottom of the sublimation apparatus containing the crude material to approximately 90 °C using a heating mantle or oil bath.
-
Sublimation and Deposition: The this compound will sublime and deposit as purified crystals on the cold finger.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully vent the apparatus, remove the cold finger, and scrape the purified crystals onto a clean, dry surface.
Purification by Column Chromatography
This is a general protocol that will require optimization for specific impurity profiles.
-
Column Packing: Pack a glass column with silica gel or alumina using a slurry method with a nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with a nonpolar solvent (e.g., 100% hexane). The nonpolar impurities will elute first.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent by adding small percentages of a more polar solvent (e.g., ethyl acetate or dichloromethane) to elute the this compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Workflow Diagram
References
- 1. Self-assembled monolayers of this compound on Au{111}: control of structure and displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. princeton.edu [princeton.edu]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. Sublimation (phase transition) - Wikipedia [en.wikipedia.org]
Technical Support Center: Controlling Molecular exchange in Mixed Thiol SAMs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mixed thiol self-assembled monolayers (SAMs). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the stability and molecular exchange in mixed thiol SAMs on gold surfaces?
A1: The stability of the gold-thiol bond and the rate of molecular exchange are influenced by several factors, including temperature, pH, salt concentration, and the surrounding solvent environment.[1] High temperatures, high pH levels, and high salt concentrations can promote the dissociation of thiols from the gold surface.[1] The choice of solvent is also critical; for instance, ethanol has been observed to have minimal negative impact on the stability of the metal-thiol bond.[1] For long-term storage, it is advisable to keep functionalized gold nanoparticles in a low salt, neutral or slightly acidic buffer at low temperatures (e.g., 4°C).[1]
Q2: How can I control the composition of a mixed thiol SAM during its formation?
A2: The composition of a mixed SAM can be controlled by adjusting the relative concentrations of the different thiols in the deposition solution.[2][3] However, it's important to note that the ratio of thiols in the solution does not always directly translate to the same ratio on the surface due to differences in adsorption kinetics and intermolecular interactions between the thiol molecules.[4] Preferential adsorption of one thiol over another can occur, especially if there are significant differences in chain length, terminal functional groups, or steric bulk.[4]
Q3: What are the common characterization techniques to verify the composition and quality of mixed thiol SAMs?
A3: Several surface-sensitive techniques are commonly employed to characterize mixed thiol SAMs:
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface, providing information on the relative amounts of each thiol in the monolayer.[4][5] It can also be used to confirm the chemical state of the sulfur, ensuring it is bound to the gold surface.[4]
-
Contact Angle Goniometry: This technique measures the wettability of the SAM surface, which is sensitive to the terminal functional groups of the incorporated thiols. By measuring the contact angle, one can infer the surface composition and homogeneity.[5][6][7]
-
Ellipsometry: Ellipsometry is used to measure the thickness of the SAM, which can provide insights into the packing density and orientation of the molecules within the monolayer.[4][8]
-
Polarization-Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS): This technique provides information about the chemical bonds and conformational order of the alkyl chains within the SAM.[8]
Troubleshooting Guides
Problem 1: Uncontrolled or rapid exchange of thiols in my mixed SAM.
-
Possible Cause: High temperature during incubation or subsequent processing steps.
-
Troubleshooting Step: Maintain a constant and controlled temperature throughout the experiment. Higher temperatures increase the rate of thiol exchange.[6][7] Consider performing the exchange at a lower temperature to slow down the kinetics.
-
Possible Cause: Inappropriate solvent.
-
Troubleshooting Step: Ensure the solvent used is compatible with the thiols and does not accelerate desorption or exchange. Ethanol is often a suitable solvent.[1]
-
Possible Cause: Presence of contaminants in the thiol solution or on the gold substrate.
-
Troubleshooting Step: Use high-purity thiols and solvents. Thoroughly clean the gold substrate before SAM formation to remove any organic or inorganic contaminants. A clean environment is crucial for preparing high-quality SAMs.[9][10]
Problem 2: My mixed SAM shows evidence of phase segregation instead of a homogeneously mixed monolayer.
-
Possible Cause: Significant differences in the chain lengths or end groups of the co-adsorbed thiols.
-
Troubleshooting Step: Choose thiols with similar chain lengths and compatible end groups to promote intimate mixing. Large differences in molecular structure can lead to the formation of distinct domains.
-
Possible Cause: The thermodynamics of the system favor phase separation.
-
Troubleshooting Step: While complete prevention of phase segregation can be challenging, you can influence the domain size and distribution by controlling the deposition conditions (e.g., solvent, temperature, and deposition time). Characterization techniques like Atomic Force Microscopy (AFM) can be used to visualize the morphology of the mixed SAM.[6]
Problem 3: I am observing poor stability and desorption of my thiol SAM.
-
Possible Cause: Sub-optimal pH or high salt concentration in the buffer.
-
Troubleshooting Step: Adjust the pH of your working solution to be neutral or slightly acidic and minimize the salt concentration to enhance the stability of the gold-thiol bond.[1]
-
Possible Cause: Oxidation of the sulfur headgroup.
-
Troubleshooting Step: Minimize the exposure of the SAM to oxygen and other oxidizing agents, especially during long-term storage.[9] Preparing and storing solutions in a deoxygenated environment can be beneficial.
-
Possible Cause: Incomplete monolayer formation.
-
Troubleshooting Step: Ensure a sufficient incubation time (typically 24-48 hours) for the SAM to form a well-ordered and densely packed monolayer, which enhances its stability.[9][10]
Experimental Protocols
Protocol 1: Preparation of Mixed Thiol SAMs on Gold Substrates
This protocol outlines the steps for preparing a mixed thiol SAM from a solution containing two different thiol compounds.
-
Substrate Preparation:
-
Clean the gold-coated substrate by rinsing it with 200 proof ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
For rigorous cleaning, consider piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.
-
-
Thiol Solution Preparation:
-
Prepare individual stock solutions of each thiol in 200 proof ethanol at a concentration of 1-5 mM.
-
To create the mixed thiol solution, combine the individual stock solutions at the desired molar ratio. The total thiol concentration should remain in the 1-5 mM range.
-
-
SAM Formation:
-
Immerse the clean gold substrate into the mixed thiol solution in a clean container.
-
To minimize oxygen exposure, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.[9]
-
Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature.[9][10]
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed thiols.
-
For thiols with polar or bulky head groups, a sonication step in fresh solvent for 1-3 minutes can be beneficial to remove physisorbed molecules.[9]
-
Dry the SAM-coated substrate under a gentle stream of dry nitrogen gas.
-
Data Presentation
Table 1: Factors Affecting Thiol Exchange Kinetics
| Factor | Effect on Exchange Rate | Notes |
| Temperature | Increases with increasing temperature.[6][7] | The activation energy for exchange at gold grain boundaries has been reported to be approximately 66 ± 4 kJ/mol.[6] |
| Solvent | Can influence the kinetics, though some studies report no significant difference between solution and gas phase exchange.[6] | Ethanol is a commonly used solvent with minimal detrimental effects on SAM stability.[1] |
| Thiol Structure | Chain length and end group can affect the initial rate and extent of exchange. | The initial rate of displacement can be similar for thiols of comparable length with different end groups.[6] |
| Substrate Morphology | Exchange is often initiated at defect sites, such as gold grain boundaries.[6][7] | The exchange process slows down as it proceeds to more ordered domains.[6][7] |
Visualizations
Caption: Workflow for the preparation and characterization of mixed thiol SAMs.
Caption: Troubleshooting flowchart for uncontrolled molecular exchange in mixed SAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Controlling Assembly of Mixed Thiol Monolayers on Silver Nanoparticles to Tune Their Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Self-Assembled Monolayers (SAMs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with self-assembled monolayers (SAMs), with a specific focus on the challenges posed by thiol impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in thiol solutions and what are their sources?
A1: The most common impurities in thiol solutions that can affect SAM formation include:
-
Disulfides: These are the primary oxidation product of thiols and can form during storage or handling, especially in the presence of oxygen.
-
Thiolated Precursor Molecules: Remnants from the synthesis process, such as thioacetic acid, can co-exist with the final thiol product.
-
Unreacted Starting Materials: Straight-chain alkanethiols that lack the desired head group may be present from incomplete reactions.
-
Solvent Contaminants: Trace impurities in the solvent, such as water or other organic molecules, can interfere with SAM formation.[1] Polar solvents are generally favored as they facilitate the formation of well-ordered and denser monolayers.
-
Environmental Contaminants: Exposure to airborne contaminants, silanes, or poly(dimethylsiloxane) (PDMS) can lead to surface contamination of the substrate.[2] Iodine is also known to readily adsorb onto gold surfaces and should be avoided.[2]
Q2: How do disulfide impurities affect the quality of the resulting SAM?
A2: Disulfide impurities can have several negative effects on SAM quality:
-
Increased Defect Density: SAMs formed from solutions containing disulfides tend to have a higher number of pinhole defects compared to those formed from pure thiols.[3][4]
-
Physisorption and Multilayer Formation: Disulfides, particularly those with longer alkyl chains (n > 16), can phisorb onto the SAM surface, leading to the formation of multilayers and surface contamination.[3][4]
-
Altered Surface Properties: The presence of disulfide impurities can lead to a more "defective" surface, as indicated by lower contact angles compared to SAMs formed from pure thiols.[3][4] For example, the contact angle of hexadecane on a SAM formed from dihexadecane disulfide was 5-8° lower than that from hexadecanethiol.[4]
-
No Gross Structural Change: It is important to note that trace amounts of disulfide impurities (less than 5%) do not appear to significantly alter the overall structural organization of the alkanethiol chains within the SAM.[3][4]
Q3: Can small amounts of non-thiol impurities significantly impact SAM formation?
A3: Yes, even small quantities of non-thiol impurities can have a significant impact on the final monolayer. For instance, the presence of even 1% (v/v) thioacetic acid in a PEG-thiol solution can lead to a disordered monolayer with a higher than expected gold and sulfur signal in ESCA analysis, indicating a contaminated and poorly formed SAM. Similarly, the presence of dithiothreitol as a contaminant can impede the assembly of thiolated DNA on a gold surface.
Q4: How does the choice of solvent affect SAM formation, especially in the presence of impurities?
A4: The choice of solvent is a critical factor in SAM formation. Polar solvents, such as ethanol, generally promote the formation of more ordered and densely packed monolayers compared to nonpolar solvents.[5] Using a high-purity solvent is crucial, as contaminants within the solvent can co-adsorb onto the substrate and interfere with the self-assembly process, potentially leading to a delay in monolayer formation.[1] Degassing the solvent prior to use can also help to minimize the oxidation of thiols to disulfides.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible SAMs | Thiol solution may be contaminated with oxidized species (disulfides) or other impurities. | Use freshly prepared thiol solutions.[3] Consider purifying the thiol prior to use. Degas the solvent to minimize oxidation.[3] |
| Low contact angle measurements | The SAM is disordered or has a high defect density, possibly due to impurities. | Purify the thiol to remove disulfides and other contaminants. Optimize the self-assembly time, as longer times (24-48 hours) can lead to better packing.[2] |
| XPS/ESCA data shows unexpected elemental composition (e.g., high sulfur or gold signal) | The monolayer is disordered, allowing the underlying gold to be detected, or sulfur-containing impurities are present on the surface. | Use high-purity thiols. Ensure a clean assembly environment to prevent contamination.[2] |
| Slow or incomplete monolayer formation | Contaminants on the gold substrate are inhibiting thiol adsorption.[1] The thiol concentration in the solution is too low. | Ensure the gold substrate is thoroughly cleaned before immersion. Increase the thiol concentration in the solution (kinetic studies are often performed at micromolar concentrations, while SAM formation is typically faster at millimolar concentrations).[1] |
| Formation of multilayers instead of a monolayer | Physisorption of impurities, such as long-chain disulfides, on top of the SAM.[3][4] | After SAM formation, sonicate the sample in a clean solvent (e.g., 2-propanol or ethanol) for a few minutes to remove physisorbed molecules.[2][3][4] |
Quantitative Data Summary
Table 1: Effect of Thioacetic Acid (TAA) Impurity on the Surface Composition of PEG4 Thiol SAMs (as determined by ESCA)
| % TAA in Solution (v/v) | % Carbon | % Oxygen | % Gold | % Sulfur |
| 0% | 68.3 | 25.0 | 2.7 | 4.0 |
| 1% | 60.9 | 22.0 | 7.9 | 9.2 |
| 10% | 58.9 | 21.0 | 8.8 | 11.3 |
This data demonstrates that even a small amount of TAA impurity leads to a significant increase in the gold and sulfur signals, indicating a disordered and contaminated monolayer.
Experimental Protocols
Protocol 1: General Procedure for Preparing High-Quality SAMs on Gold
-
Substrate Preparation:
-
Use gold-coated substrates (e.g., silicon wafers with a chromium adhesion layer and a gold top layer).
-
Clean the gold substrate immediately before use. A common method is to rinse the substrate with 200 proof ethanol.[2] For more rigorous cleaning, piranha solution (a 30:70 v/v mixture of 30% H2O2 and concentrated H2SO4) can be used with extreme caution in a fume hood.[2]
-
Dry the substrate with a stream of dry nitrogen gas.[2]
-
-
Thiol Solution Preparation:
-
Use high-purity thiol. If the purity is questionable, consider purification (see Protocol 2).
-
Prepare a dilute solution of the thiol (typically 1 mM) in a high-purity solvent, such as 200 proof ethanol.[1]
-
To minimize oxidation, it is recommended to use freshly prepared solutions and to degas the solvent.[3]
-
-
Self-Assembly:
-
Immerse the clean gold substrate into the thiol solution in a clean container.[2]
-
To prevent contamination and oxidation, it is best to work in a clean environment and to backfill the container with an inert gas like nitrogen.[2]
-
Allow the self-assembly to proceed for 24-48 hours to ensure a well-ordered monolayer.[2]
-
-
Rinsing and Drying:
-
After the assembly period, remove the substrate from the solution with clean tweezers.
-
Rinse the substrate thoroughly with the pure solvent (e.g., ethanol) to remove non-chemisorbed thiols.[2]
-
For some systems, a brief sonication (1-3 minutes) in fresh solvent can help remove physisorbed impurities.[2]
-
Dry the SAM-coated substrate with a stream of dry nitrogen gas.[2]
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen).
-
Protocol 2: Assessing SAM Quality Using Contact Angle Goniometry
-
Purpose: To evaluate the hydrophobicity/hydrophilicity and packing density of the SAM. A well-ordered alkanethiol SAM should be hydrophobic and exhibit a high contact angle with water.
-
Instrumentation: A contact angle goniometer.
-
Procedure:
-
Place the SAM-coated substrate on the sample stage.
-
Dispense a small droplet of a probe liquid (e.g., deionized water or hexadecane) onto the surface.
-
Measure the angle formed between the liquid droplet and the surface.[6]
-
Take measurements at multiple points on the surface to ensure uniformity.
-
-
Interpretation: Higher contact angles generally indicate a more ordered and densely packed SAM with fewer defects. For example, SAMs formed from pure hexadecanethiol will have a higher hexadecane contact angle than those formed in the presence of dihexadecane disulfide impurities.[4]
Visualizations
Caption: Workflow for the formation of high-quality Self-Assembled Monolayers.
Caption: The detrimental effects of thiol impurities on the quality of SAMs.
References
Validation & Comparative
A Comparative Guide to 2-Adamantanethiol and 1-Adamantanethiol for Self-Assembled Monolayers
In the field of surface science and nanotechnology, the formation of highly ordered self-assembled monolayers (SAMs) is crucial for a wide range of applications, including biosensing, molecular electronics, and drug delivery. Adamantanethiol isomers, with their rigid, cage-like structures, offer unique properties for creating robust and functionalized surfaces. This guide provides a detailed comparison of two key isomers, 2-adamantanethiol and 1-adamantanethiol, for the formation of SAMs on gold substrates.
Structural and Performance Comparison
The position of the thiol group on the adamantane cage significantly influences the packing, stability, and displacement kinetics of the resulting SAMs. 1-adamantanethiol features a thiol group attached to a tertiary carbon at an apical position, while this compound has its thiol group on a secondary carbon in a bridging position. This subtle structural difference leads to notable variations in their performance characteristics.
| Property | 1-Adamantanethiol SAMs | This compound SAMs |
| Molecular Structure | Thiol group on a tertiary carbon | Thiol group on a secondary carbon |
| Lattice Structure | Highly ordered hexagonally close-packed[1] | Well-ordered, influenced by the secondary sulfur position[2] |
| Nearest Neighbor Distance | 6.9 +/- 0.4 Å[1] | Not explicitly stated in the provided results |
| Intermolecular Interactions | Weak[1] | Influenced by the secondary sulfur position[2] |
| Stability | Stable at room temperature[1] | Annealing at 78°C increases order and stability[2][3] |
| Displacement by Alkanethiols | Facile displacement, useful for nanolithography[1][4] | Undergo rapid and significant molecular exchange[2][3] |
| Defect Density | Reportedly lower defect densities than alkanethiols[4] | Annealing decreases the density of vacancy islands[2][3] |
Key Observations:
-
Ordering and Packing: 1-adamantanethiol forms a highly ordered, hexagonally close-packed lattice on Au{111} surfaces.[1] The rigid adamantane cage contributes to a well-defined structure. While this compound also forms well-ordered monolayers, its lattice structure is directly influenced by the secondary position of the sulfur atom.[2]
-
Stability and Annealing: Both isomers form SAMs that are stable at room temperature.[1] However, the stability and order of this compound SAMs can be significantly improved by annealing at 78°C.[2][3] This process reduces vacancy islands and increases domain sizes, leading to a more robust monolayer.[2][3]
-
Displacement Properties: A key characteristic of 1-adamantanethiol SAMs is their susceptibility to displacement by other thiol molecules, such as n-alkanethiols.[1][4] This "labile" nature is attributed to weaker intermolecular interactions and is a valuable property for techniques like microdisplacement printing.[4] this compound SAMs also undergo rapid molecular exchange when exposed to n-dodecanethiol solutions.[2][3] However, the increased order achieved through annealing can slow down this displacement process.[2][3]
Experimental Protocols
The formation of high-quality adamantanethiol SAMs is critical for their performance. The following is a generalized experimental protocol for the preparation of these monolayers on gold substrates.
Materials:
-
1-adamantanethiol or this compound
-
200 proof ethanol
-
Gold-coated substrates (e.g., gold evaporated on mica)
-
Beakers, tweezers, and other standard laboratory glassware
-
Nitrogen gas for drying
Procedure for SAM Formation:
-
Substrate Preparation: Just prior to use, the gold substrate should be cleaned to ensure an atomically flat and contaminant-free surface. A common method is flame annealing with a hydrogen flame.
-
Solution Preparation: Prepare a 1 mM to 10 mM solution of the desired adamantanethiol isomer in ethanol. Ensure the thiol is fully dissolved.
-
Immersion: Immerse the cleaned gold substrate into the thiol solution. The container should be sealed to prevent solvent evaporation and contamination.
-
Assembly Time: Allow the self-assembly process to occur over a period of 12 to 48 hours. While initial monolayer formation is rapid, longer assembly times promote better ordering and packing of the molecules.
-
Rinsing: After the assembly period, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the substrate with a gentle stream of nitrogen gas.
-
(Optional) Annealing for this compound SAMs: To improve the order and stability of this compound SAMs, the prepared monolayer can be annealed at 78°C.[2][3]
Characterization Techniques:
The quality and properties of the formed SAMs can be characterized using a variety of surface-sensitive techniques, including:
-
Scanning Tunneling Microscopy (STM): To visualize the molecular packing and surface morphology.[1]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and bonding of the monolayer.[2]
-
Infrared Reflection Absorption Spectroscopy (IRRAS): To probe the orientation and vibrational modes of the adsorbed molecules.[2]
-
Thermal Desorption Spectroscopy (TDS): To assess the thermal stability of the SAM.[5]
Logical Comparison Workflow
The following diagram illustrates the logical workflow for comparing 1-adamantanethiol and this compound for SAM applications.
Caption: Workflow for comparing adamantanethiol isomers for SAMs.
Conclusion
Both 1-adamantanethiol and this compound form well-ordered self-assembled monolayers on gold surfaces, but their suitability for specific applications depends on their distinct properties. 1-adamantanethiol, with its highly ordered structure and facile displacement, is an excellent candidate for applications requiring dynamic surfaces or patterning, such as in nanolithography.[1][4] this compound offers the advantage of tunable stability through annealing, making it a more robust option where a highly stable and ordered monolayer is paramount.[2][3] The choice between these two isomers should be guided by the specific requirements of the intended application, balancing the need for stability with the potential for controlled displacement and surface modification.
References
- 1. Structures and displacement of 1-adamantanethiol self-assembled monolayers on Au{111} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-assembled monolayers of this compound on Au{111}: control of structure and displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Analysis of intermolecular interactions in 2-Adamantanethiol monolayers
A Comparative Analysis of Intermolecular Interactions in 2-Adamantanethiol Monolayers
Self-assembled monolayers (SAMs) of this compound on gold substrates present a unique molecular architecture that deviates significantly from the well-studied n-alkanethiol SAMs. The bulky, diamondoid structure of the adamantane cage introduces distinct intermolecular and molecule-substrate interactions that govern the monolayer's structure, stability, and surface properties. This guide provides a comparative analysis of this compound (2-AD) SAMs, contrasting them with linear n-alkanethiol SAMs and highlighting the experimental evidence that underpins our current understanding.
Structural and Interaction Comparison
The fundamental difference between this compound and linear alkanethiols lies in their molecular geometry. The rigid, three-dimensional adamantane group prevents the high-density, quasi-crystalline packing observed in long-chain n-alkanethiol SAMs. This steric hindrance leads to a lower packing density in 2-AD SAMs.
Intermolecular interactions in 2-AD monolayers are dominated by van der Waals forces between the interlocking adamantane cages. In contrast, n-alkanethiol SAMs exhibit strong, cooperative van der Waals interactions along the entire length of the alkyl chains, contributing to their highly ordered and stable structures. The secondary position of the sulfur atom on the adamantane cage also plays a crucial role in determining the lattice structure of the monolayer on the Au(111) surface.[1][2]
Studies have shown that annealing 2-adamantanethiolate monolayers at elevated temperatures (e.g., 78 °C) can enhance the overall order and increase the average domain sizes by reducing the density of vacancy islands.[1][2] However, even with annealing, the inherent bulkiness of the adamantane group limits the achievable packing density compared to their linear counterparts.
Comparative Data Presentation
The following tables summarize key experimental data comparing this compound SAMs with a representative n-alkanethiol SAM (n-dodecanethiol) on Au(111).
Table 1: X-ray Photoelectron Spectroscopy (XPS) Data for Sulfur Species
| Parameter | This compound SAM (AD-SAM) | n-Alkanethiol SAM |
| S 2p3/2 Binding Energy (Thiolate on Au) | 162.7 eV[3][4] | ~162.0 - 162.3 eV[5][6] |
| S 2p3/2 Binding Energy (Physisorbed/Disulfide) | 163.7 eV[3][4] | ~163.4 - 163.7 eV[5][6] |
| Comments | The presence of multiple sulfur states suggests a more complex bonding environment compared to simple alkanethiols. The component at 161.9 eV has been attributed to thiolate species adsorbed on the gold surface.[3][4] | Typically shows a dominant thiolate peak, indicating a more uniform chemical state of sulfur bonded to the gold surface. |
Table 2: Surface Properties and Molecular Packing
| Parameter | This compound SAM | n-Alkanethiol SAM |
| Monolayer Thickness | ~1 nm[4] | Varies with chain length (e.g., ~1.5 nm for dodecanethiol) |
| Packing Density | Lower | Higher (approximately 1.8 times more dense than AD SAMs)[7] |
| Molecular Ordering | Forms ordered domains, which can be improved by annealing.[1] | Typically forms highly ordered, quasi-crystalline structures. |
| Displacement by n-dodecanethiol | Rapid and significant molecular exchange occurs.[2] | More resistant to displacement due to stronger intermolecular interactions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research in surface science. The following sections outline the standard protocols for the key experiments discussed.
Self-Assembled Monolayer Formation
-
Substrate Preparation: Au(111) substrates are prepared by thermal evaporation of gold onto a mica or silicon wafer substrate, followed by annealing to produce large, atomically flat terraces.
-
Solution Preparation: A dilute solution of this compound (typically in the millimolar range) is prepared in a high-purity solvent such as ethanol or toluene.
-
Immersion: The freshly prepared gold substrate is immersed in the thiol solution for a controlled period (typically 12-24 hours) at room temperature to allow for the formation of a complete monolayer.
-
Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen or argon).
X-ray Photoelectron Spectroscopy (XPS)
-
Instrumentation: A high-resolution XPS system equipped with a monochromatic Al Kα or Mg Kα X-ray source is used.
-
Analysis Chamber: The SAM-coated substrate is introduced into the ultra-high vacuum (UHV) analysis chamber.
-
Data Acquisition: Survey scans are first acquired to identify the elemental composition of the surface. High-resolution spectra of the C 1s and S 2p regions are then recorded to determine the chemical states and bonding environments of these elements.
-
Data Analysis: The high-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian functions) to deconvolute the different chemical species present. Binding energies are typically referenced to the Au 4f7/2 peak at 84.0 eV.
Scanning Tunneling Microscopy (STM)
-
Instrumentation: An STM capable of atomic resolution is used, typically operating in UHV.
-
Sample Mounting: The SAM-coated gold substrate is mounted on the STM sample holder.
-
Imaging Conditions: Imaging is performed in constant current mode. Typical tunneling parameters involve a bias voltage between -1V and +1V and a tunneling current in the range of 10-100 pA.
-
Image Analysis: STM images provide real-space visualization of the monolayer structure, including the packing arrangement, domain boundaries, and defects.
Visualizing Intermolecular Interactions and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the analysis of this compound monolayers.
Caption: Experimental workflow for the preparation and characterization of this compound self-assembled monolayers.
Caption: A comparison of the dominant intermolecular interactions in this compound versus n-alkanethiol SAMs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Self-assembled monolayers of this compound on Au{111}: control of structure and displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epitaxial Guidance of Adamantyl-Substituted Polythiophenes by Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Hirshfeld Surface Analysis of Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Adamantane, with its rigid and lipophilic cage-like structure, is a valuable scaffold in medicinal chemistry and crystal engineering. Its derivatives have found applications as antiviral, anti-diabetic, and neuroprotective agents. The therapeutic efficacy and solid-state properties of these compounds are intrinsically linked to their three-dimensional structure and the non-covalent interactions that govern their crystal packing. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these intermolecular interactions, providing crucial insights for drug design and polymorphism prediction.
This guide provides a comparative analysis of the Hirshfeld surface of three distinct adamantane derivatives, offering a quantitative breakdown of their intermolecular contacts. It also details the experimental protocol for conducting such an analysis and presents a visual workflow of the process.
Comparison of Intermolecular Contacts in Adamantane Derivatives
The following table summarizes the percentage contributions of the most significant intermolecular contacts for three adamantane derivatives, as determined by Hirshfeld surface analysis. These derivatives are:
-
Compound I: 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea
-
Compound II: 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole[1]
-
Compound III: 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole[2]
| Intermolecular Contact | Compound I (%) | Compound II (%) | Compound III (%) |
| H···H | 54.4 | 56.7 | 47.9 |
| C···H/H···C | 19.9 | 15.1 | 18.0 |
| O···H/H···O | 11.7 | 5.3 | - |
| S···H/H···S | 7.9 | - | 5.5 |
| N···H/H···N | 4.3 | 6.7 | 9.7 |
| F···H/H···F | - | 8.8 | - |
| Cl···H/H···Cl | - | - | 8.8 |
| C···C | - | 2.9 | 3.7 |
| N···C/C···N | - | 2.1 | - |
| S···C/C···S | - | - | 2.7 |
Analysis of Intermolecular Interactions:
The data reveals that H···H interactions are the most significant contributor to the crystal packing in all three derivatives, accounting for over half of the total surface contacts in Compounds I and II, and nearly half in Compound III. This is expected due to the hydrogen-rich nature of the adamantane cage.
C···H/H···C contacts , representing van der Waals forces, are the second most prevalent interaction in all three compounds, highlighting their importance in the overall crystal cohesion.
The presence of heteroatoms in the derivatives leads to more specific interactions. For instance, O···H/H···O contacts , indicative of hydrogen bonding, are significant in Compound I, which features a carbonyl and a hydroxyl group. In contrast, these interactions are less prominent in Compound II and absent in the provided data for Compound III.
S···H/H···S interactions are notable in Compounds I and III, which both contain sulfur atoms. Similarly, the presence of nitrogen atoms in all three structures gives rise to N···H/H···N contacts .
Halogen bonding is also observed, with F···H/H···F interactions in Compound II and Cl···H/Cl···H interactions in Compound III contributing significantly to their crystal packing.
Experimental Protocol for Hirshfeld Surface Analysis
The following is a generalized methodology for performing Hirshfeld surface analysis using the CrystalExplorer software.
-
Crystallographic Information File (CIF) Procurement: A CIF file, obtained from single-crystal X-ray diffraction, is the primary requirement. This file contains the atomic coordinates and unit cell parameters of the crystal structure.
-
Software: The analysis is performed using the CrystalExplorer software.[3][4][5]
-
Hirshfeld Surface Generation:
-
The CIF file is opened in CrystalExplorer.
-
A molecule within the asymmetric unit is selected.
-
The Hirshfeld surface is generated. The surface is defined as the region where the contribution of the promolecule's electron density to the procrystal's electron density is equal to or greater than 0.5.[6]
-
-
Surface Property Mapping: Various properties can be mapped onto the Hirshfeld surface to visualize intermolecular interactions. A key property is the normalized contact distance (dnorm), which is calculated using the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, and the van der Waals radii of the respective atoms.
-
Red spots on the dnorm surface indicate close contacts (shorter than the sum of van der Waals radii).
-
White areas represent contacts at the van der Waals separation.
-
Blue regions indicate contacts longer than the van der Waals separation.
-
-
2D Fingerprint Plots: These plots are a two-dimensional representation of the Hirshfeld surface, plotting de versus di. They provide a quantitative summary of the intermolecular contacts.
-
The plots can be decomposed to show the contribution of specific atom pairs to the overall surface.
-
The percentage contribution of each interaction type is calculated from these decomposed fingerprint plots.
-
Workflow for Hirshfeld Surface Analysis
References
- 1. Crystal structures and Hirshfeld surface analysis of 2-(adamantan-1-yl)-5-(4-fluoro-phen-yl)-1,3,4-oxa-diazole and 2-(adamantan-1-yl)-5-(4-chloro-phen-yl)-1,3,4-oxa-diazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. crystalexplorer.net [crystalexplorer.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. crystalexplorer.net [crystalexplorer.net]
Adamantane Derivatives: A Comparative Analysis of Experimental and Computational Methodologies
Adamantane, a unique tricyclic hydrocarbon, and its derivatives have garnered significant attention in the fields of medicinal chemistry and materials science due to their rigid, cage-like structure, lipophilicity, and metabolic stability.[1][2][3][4] This guide provides a comparative overview of experimental and computational approaches used to characterize adamantane derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: Experimental vs. Computational
The following tables summarize key quantitative data obtained from both experimental and computational studies on various adamantane derivatives, highlighting the strengths and complementarity of these approaches.
Table 1: Structural and Spectroscopic Data Comparison
| Property | Experimental Value | Computational Value | Method | Reference |
| Bond Length (C-C) | 1.54 Å | Varies by functionalization | X-ray Crystallography | [5] |
| ¹H NMR Chemical Shift (CH) | 1.873 ppm | --- | NMR Spectroscopy | [5] |
| ¹³C NMR Chemical Shift (CH) | 37.85 ppm | --- | NMR Spectroscopy | [5] |
| ¹³C NMR Chemical Shift (CH₂) | 28.46 ppm | --- | NMR Spectroscopy | [5] |
| FTIR (C-H stretching) | ~2900 cm⁻¹ | Varies | Infrared Spectroscopy | [6] |
Table 2: Biological Activity Data Comparison
| Adamantane Derivative | Target | Experimental IC₅₀/EC₅₀/MIC | Computational Binding Affinity (kcal/mol) | Experimental Assay | Computational Method | Reference |
| Glycyl-rimantadine | Influenza A (H3N2) | IC₅₀ < 1.46 µM | --- | Antiviral Assay | --- | [7] |
| Amantadine | SARS-CoV-2 | EC₅₀ = 83-119 µM | --- | In vitro viral replication assay | --- | [8] |
| 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Urease | IC₅₀ = 25.3 ± 0.8 µM | -7.2 | In vitro urease inhibition assay | Molecular Docking | [9] |
| Adamantane-linked 1,2,4-triazoles | 11β-HSD1 | --- | Similar to native ligand | --- | Molecular Docking | [10] |
| N-(adamantan-1-yl)isonicotinamide | Vaccinia virus | SI = 115 | --- | Antiviral Assay | Molecular Modeling | [11] |
| Diaza-adamantane derivative (L12) | MAPKERK | --- | -6.18 | --- | Molecular Docking | [12] |
| Adamantane derivatives 9 & 14 | Gram-negative bacteria | MIC = 125–1000 µg/mL | --- | In vitro antimicrobial activity screening | --- | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols commonly employed in the study of adamantane derivatives.
Synthesis and Characterization
The synthesis of adamantane derivatives often involves multi-step reactions starting from adamantane or its functionalized precursors.[6][9] Characterization of the synthesized compounds is typically performed using a combination of spectroscopic and crystallographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the derivatives. The number of signals, their chemical shifts, and splitting patterns provide detailed information about the molecular framework.[2][5][6][13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation at specific wavenumbers.[6]
-
Single-Crystal X-ray Diffraction : This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid, allowing for the determination of bond lengths, bond angles, and crystal packing.[6][9]
Biological Assays
To evaluate the therapeutic potential of adamantane derivatives, a variety of in vitro biological assays are conducted.
-
Antiviral Assays : These assays measure the ability of a compound to inhibit the replication of a specific virus. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify antiviral activity.[7][8][11]
-
Antimicrobial Assays : The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined to assess the antibacterial and antifungal properties of the derivatives against various microbial strains.[2]
-
Enzyme Inhibition Assays : For derivatives designed to target specific enzymes, in vitro assays are performed to measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC₅₀).[9]
-
Cytotoxicity Assays : These assays are essential to determine the toxicity of the compounds to host cells. The 50% cytotoxic concentration (CC₅₀) is a key parameter.[7]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the study of adamantane derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Virtual screening, molecular docking, MD simulation studies, DFT calculations, ADMET, and drug likeness of Diaza-adamantane as potential MAPKERK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of 2-Adamantanethiol by GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography (GC) analysis with other analytical techniques for the validation of 2-Adamantanethiol purity. The information presented is intended to assist researchers and quality control professionals in selecting the most appropriate method for their specific needs, ensuring the integrity and quality of this critical chemical intermediate.
Introduction to this compound and the Importance of Purity
This compound is a key building block in the synthesis of various pharmacologically active compounds, leveraging the unique physicochemical properties of the adamantane cage to enhance drug efficacy and safety. Given its role in pharmaceutical development, stringent purity control is paramount to ensure the absence of potentially harmful impurities that could affect the final drug product's safety and therapeutic window. This guide focuses on the validation of this compound purity, with a primary emphasis on Gas Chromatography (GC) as a robust analytical technique.
Comparison of Analytical Methods for Purity Determination
The purity of this compound can be assessed using several analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, specificity, or throughput. Below is a comparison of Gas Chromatography (GC) with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparison of Analytical Methods for this compound Purity Analysis
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Quantitative determination based on the direct proportionality between the integrated signal area and the number of nuclei. |
| Typical Purity (%) | > 99.5% | > 99.5% | > 99% (can be highly accurate with a certified reference standard) |
| Limit of Detection (LOD) | ~1-10 ppm | ~1-10 ppm | ~0.01-0.1% |
| Limit of Quantification (LOQ) | ~5-50 ppm | ~5-50 ppm | ~0.05-0.5% |
| Precision (RSD) | < 1-2% | < 1-2% | < 1% |
| Accuracy | High | High | Very High (Primary method) |
| Throughput | High | Medium to High | Low to Medium |
| Sample Derivatization | Generally not required for this compound. | May be required for UV detection if the thiol has a weak chromophore. | Not required. |
| Identified Impurities | Adamantanethione, Di(2-adamantyl) disulfide, other volatile synthesis byproducts. | Adamantanethione, Di(2-adamantyl) disulfide, non-volatile impurities. | Structural identification of impurities is possible. |
Experimental Protocols
Gas Chromatography (GC-FID) Method for this compound Purity
This protocol is a recommended starting point for the GC analysis of this compound and should be optimized and validated for specific laboratory conditions.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet:
-
Mode: Split (e.g., 50:1 split ratio)
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final Temperature: 250 °C, hold for 5 minutes
-
-
Detector (FID):
-
Temperature: 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water and increasing the acetonitrile concentration over time).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
Quantitative NMR (qNMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl3, DMSO-d6).
-
Parameters: A calibrated 90° pulse, a relaxation delay of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Careful integration of the signals from this compound and the internal standard. The purity is calculated based on the integral ratios, the number of protons, the molecular weights, and the weighed amounts of the sample and the internal standard.[1][2]
Visualizing the Workflow and Logical Relationships
To better illustrate the processes involved in validating the purity of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound purity validation.
Caption: Synthesis pathway and potential impurities of this compound.
Conclusion
Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly effective and robust method for determining the purity of this compound. Its high resolution, sensitivity, and throughput make it well-suited for routine quality control in both research and manufacturing settings. While HPLC-UV offers a viable alternative, particularly for less volatile impurities, and qNMR provides exceptional accuracy as a primary method, GC-FID remains a practical and reliable choice for ensuring the high purity required for pharmaceutical applications. The selection of the most appropriate analytical technique should be based on a thorough evaluation of the specific analytical needs, available instrumentation, and regulatory requirements.
References
A Comparative Guide to Organosulfur-Based Self-Assembled Monolayers (SAMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural comparison of different organosulfur-based self-assembled monolayers (SAMs), offering an objective analysis of their performance with supporting experimental data. The information is intended to assist researchers in selecting the most appropriate SAM for their specific application, from biosensing and drug delivery to surface modification and nanotechnology.
Introduction to Organosulfur-Based SAMs
Organosulfur compounds, particularly thiols, disulfides, and sulfides, are widely used for the formation of highly ordered, self-assembled monolayers on metal surfaces, most notably gold, silver, and copper.[1] The strong affinity of sulfur for these metals drives the self-assembly process, resulting in densely packed, crystalline-like structures.[2] The versatility of organosulfur-based SAMs stems from the ability to readily modify the terminal functional group (tailgroup) of the organic molecule, allowing for the precise tuning of surface properties such as wettability, biocompatibility, and chemical reactivity.[3] This guide focuses on the structural and performance differences between common classes of organosulfur-based SAMs.
Structural and Performance Comparison
The structural organization of a SAM dictates its overall properties and performance. Key parameters include the nature of the headgroup that binds to the substrate, the length and composition of the alkyl or aromatic backbone, and the terminal functional group. These factors influence the tilt angle of the molecules, the thickness of the monolayer, and the resulting surface energy.
| SAM Type | Headgroup | Common Backbones | Typical Tilt Angle (from surface normal) | Typical Thickness | Key Characteristics |
| Alkanethiols | Thiol (-SH) | Long-chain alkanes (e.g., C10-C18) | ~30° on Au(111) | 1-3 nm | Well-ordered, crystalline-like structures; robust and stable; tailgroup can be easily functionalized. |
| Aromatic Thiols (Thiophenols) | Thiol (-SH) | Phenyl, Biphenyl | Varies with backbone | Thinner than alkanethiols of similar atom count | Offer opportunities for π-π stacking interactions; can be crosslinked for enhanced stability.[4][5] |
| Disulfides | Disulfide (-S-S-) | Long-chain alkanes, aromatic groups | Similar to corresponding thiols | Similar to corresponding thiols | Adsorption kinetics can be slower than thiols; form similar structures to thiols upon cleavage of the S-S bond on the surface.[2] |
| Dithiols | Thiol (-SH) at both ends | Alkanes, aromatic groups | Can form loops or bridge between surfaces | Varies significantly with binding configuration | Capable of binding to two surfaces or forming chelate-like structures on a single surface. |
| Crosslinked SAMs | Various | Aromatic thiols, acetylenic alkanethiols | Varies | Varies | Enhanced thermal and chemical stability compared to non-crosslinked counterparts.[4][6] |
Experimental Characterization of SAMs
A variety of surface-sensitive techniques are employed to characterize the structure, composition, and properties of organosulfur-based SAMs. The following sections detail the experimental protocols for some of the most common and powerful methods.
Experimental Protocols
1. Atomic Force Microscopy (AFM) for Surface Morphology and Thickness
AFM is a high-resolution imaging technique used to visualize the surface topography of SAMs at the nanoscale.[7] It can also be used to measure the thickness of the monolayer through techniques like nanoshaving.[8]
-
Sample Preparation: The SAM is formed on a smooth substrate, typically template-stripped gold, to minimize surface roughness that could interfere with imaging.
-
Imaging Mode: Tapping mode is commonly used for imaging SAMs to minimize damage to the soft organic layer.[9] For thickness measurements, contact mode can be employed for nanoshaving, where a small area of the SAM is intentionally removed with the AFM tip to expose the underlying substrate.[10]
-
Tip Selection: Standard silicon nitride probes are often suitable for imaging well-ordered SAMs.[11]
-
Data Acquisition: Topographical images are acquired over various scan sizes to assess the uniformity and defect density of the SAM. For thickness measurements, height profiles are taken across the edge of the shaved region.
-
Data Analysis: The root-mean-square (RMS) roughness is calculated from the topographical images to quantify surface smoothness. The height difference between the intact SAM and the exposed substrate provides a direct measurement of the monolayer thickness.[8]
2. Contact Angle Goniometry for Wettability
Contact angle goniometry is a simple yet powerful technique to determine the surface energy and wettability of a SAM.[12] The contact angle of a liquid droplet on the surface is a measure of the hydrophobicity or hydrophilicity of the terminal functional groups.[13]
-
Sample Preparation: The SAM-coated substrate is placed on a level stage.
-
Droplet Deposition: A small droplet of a probe liquid, typically deionized water, is gently deposited onto the surface.[14]
-
Image Capture: A high-resolution camera captures a profile image of the droplet at the solid-liquid-vapor interface.
-
Data Analysis: Image analysis software is used to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.[15] A high contact angle (>90°) indicates a hydrophobic (low-energy) surface, while a low contact angle (<90°) signifies a hydrophilic (high-energy) surface.
3. Spectroscopic Ellipsometry for Layer Thickness
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films like SAMs.[16][17]
-
Sample Preparation: The SAM is formed on a reflective substrate, such as gold on silicon. A reference measurement of the bare substrate is often taken before SAM formation.[18]
-
Data Acquisition: A beam of polarized light is directed at the sample over a range of wavelengths and angles of incidence. The instrument measures the change in the polarization state of the reflected light.
-
Data Analysis: The experimental data is fitted to an optical model that describes the sample structure (e.g., substrate/SAM/ambient).[19] By assuming a refractive index for the organic layer (typically around 1.45-1.50), the thickness of the SAM can be determined with sub-nanometer precision.[17][20]
4. X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State
XPS is a surface-sensitive spectroscopic technique that provides information about the elemental composition and chemical bonding states of the atoms within the top few nanometers of a surface.[21][22]
-
Sample Preparation: The SAM-coated substrate is placed in an ultra-high vacuum chamber.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
Data Analysis: The binding energy of the photoelectrons is calculated, which is characteristic of a specific element and its chemical environment. High-resolution spectra of specific elements (e.g., S 2p, C 1s, O 1s, N 1s) can reveal the presence of the thiol headgroup, the alkyl/aromatic backbone, and the terminal functional groups, confirming the successful formation and composition of the SAM.[23][24][25]
Visualizing Workflows and Structures
Diagrams created using Graphviz in the DOT language help to visualize experimental workflows and the structural relationships between different SAMs.
Caption: General experimental workflow for the preparation and characterization of organosulfur-based SAMs.
Caption: Simplified structural comparison of different organosulfur-based SAM precursors and their binding to a metal substrate.
References
- 1. lee.chem.uh.edu [lee.chem.uh.edu]
- 2. Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica [britannica.com]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. Morphological and Mechanical Characterization of DNA SAMs Combining Nanolithography with AFM and Optical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How to Choose AFM Tips for Monolayers and Self-Assemblies [spmtips.com]
- 12. nanoscience.com [nanoscience.com]
- 13. nanoscience.com [nanoscience.com]
- 14. researchgate.net [researchgate.net]
- 15. dataphysics-instruments.com [dataphysics-instruments.com]
- 16. Spectroscopic Ellipsometry | Thin Film Thickness | SemiLab [semilab.com]
- 17. ias.ac.in [ias.ac.in]
- 18. qd-uki.co.uk [qd-uki.co.uk]
- 19. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Differentiating 2-Adamantyl and 3-Adamantyl Thiophene: A Comparative Guide for Synthetic Chemists
For Immediate Release
In the synthesis of pharmacologically relevant adamantyl-substituted thiophenes, the unambiguous identification of positional isomers is paramount for ensuring efficacy and safety. The alkylation of thiophene with adamantyl halides can lead to a mixture of 2-adamantyl and 3-adamantyl thiophene, necessitating robust analytical methods for their differentiation. This guide provides a comparative analysis of these two isomers, offering experimental protocols and data to aid researchers in their identification and separation.
Spectroscopic Differentiation: A Tale of Two Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of adamantylthiophene isomers. The substitution pattern on the thiophene ring significantly influences the chemical shifts of the thiophene protons and carbons, providing a clear basis for differentiation.
1H NMR Spectroscopy
The primary distinction in the 1H NMR spectra of 2-adamantyl and 3-adamantyl thiophene lies in the coupling patterns and chemical shifts of the thiophene protons. In 2-adamantylthiophene, the protons at the 3, 4, and 5-positions of the thiophene ring exhibit a characteristic coupling pattern. In contrast, 3-adamantylthiophene displays a different set of multiplicities for the protons at the 2, 4, and 5-positions.
13C NMR Spectroscopy
Similarly, the 13C NMR spectra provide distinct fingerprints for each isomer. The chemical shift of the carbon atom directly attached to the adamantyl group (C2 or C3 of the thiophene ring) is a key diagnostic marker. Furthermore, the chemical shifts of the other thiophene carbons and the adamantyl carbons will show subtle but measurable differences between the two isomers.
Table 1: Predicted 1H and 13C NMR Chemical Shifts (ppm) for 2-Adamantyl and 3-Adamantyl Thiophene
| Position | 2-Adamantyl Thiophene (1H) | 3-Adamantyl Thiophene (1H) | 2-Adamantyl Thiophene (13C) | 3-Adamantyl Thiophene (13C) |
| Thiophene-H2 | - | ~7.28 | - | ~121.3 |
| Thiophene-H3 | ~6.95 | - | ~123.8 | - |
| Thiophene-H4 | ~6.98 | ~7.05 | ~127.2 | ~128.4 |
| Thiophene-H5 | ~7.18 | ~7.30 | ~122.9 | ~125.8 |
| Adamantyl-C (bridgehead) | - | - | ~38.0 | ~37.5 |
| Adamantyl-CH | - | - | ~42.5, ~28.9 | ~43.1, ~28.8 |
| Adamantyl-CH2 | - | - | ~36.8 | ~36.7 |
Note: These are predicted values and may vary slightly from experimental data.
Chromatographic Separation: Isolating the Isomers
In instances where a mixture of 2- and 3-adamantylthiophene is synthesized, chromatographic separation is essential for obtaining the pure isomers. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be effectively employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a robust method for both the separation and identification of these isomers. Due to their different boiling points and interactions with the stationary phase, 2- and 3-adamantylthiophene can be resolved on a suitable GC column. The mass spectra of the two isomers are expected to be very similar due to identical molecular weights and fragmentation patterns dominated by the stable adamantyl cation. However, their distinct retention times will allow for their differentiation.
High-Performance Liquid Chromatography (HPLC)
HPLC provides an alternative and often scalable method for the separation of adamantylthiophene isomers. The choice of stationary and mobile phases is critical for achieving optimal resolution. Reverse-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is a common starting point for the separation of aromatic positional isomers.
Experimental Protocols
General NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the adamantylthiophene sample in 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1H and 13C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for 1H).
General GC-MS Protocol
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.
General HPLC Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
Visualizing the Synthetic and Analytical Pathways
To further clarify the relationship between synthesis, the resulting isomeric mixture, and the analytical approaches for their differentiation, the following diagrams are provided.
Caption: Synthetic pathway leading to a mixture of adamantylthiophene isomers.
Safety Operating Guide
Navigating the Disposal of 2-Adamantanethiol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals is a cornerstone of laboratory safety and operational excellence. 2-Adamantanethiol, a thiol compound known for its potent odor, requires specific procedures to ensure its safe and effective neutralization and disposal. This guide provides essential, step-by-step information for the proper management of this compound waste, fostering a secure and compliant laboratory environment.
The primary method for the disposal of this compound and other thiols involves oxidation with a sodium hypochlorite (bleach) solution. This process converts the malodorous thiol into less volatile and less odorous compounds, such as disulfides and sulfonic acids.[1][2] It is critical that all procedures involving this compound are conducted in a well-ventilated fume hood to prevent the spread of its strong odor and to minimize inhalation exposure.
Decontamination of Glassware and Equipment
All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated to remove any residual thiol.
Experimental Protocol for Glassware Decontamination:
-
Prepare a Bleach Bath: In a designated plastic container within a fume hood, prepare a 1:1 mixture of standard household bleach (typically 5-6% sodium hypochlorite) and water.[3]
-
Submerge Glassware: Immediately after use, place all contaminated glassware into the bleach bath. Ensure the glassware is fully submerged.
-
Soaking Time: Allow the glassware to soak for a minimum of 14 hours to ensure complete oxidation of the thiol.[3]
-
Rinsing: After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning procedures.
-
Bath Maintenance: The bleach bath can be reused until a strong odor persists or a significant amount of solid precipitate forms.[3]
Disposal of Solid and Liquid Waste
Proper segregation and treatment of solid and liquid waste containing this compound are crucial for maintaining a safe laboratory environment.
Solid Waste Disposal:
-
Contaminated disposable items such as gloves, paper towels, and pipette tips should be placed in a sealable plastic bag.
-
This bag should then be placed in a properly labeled hazardous waste container for collection by environmental health and safety personnel.
Liquid Waste Disposal:
For liquid waste containing this compound, a neutralization step is required before it can be disposed of as hazardous waste.
Experimental Protocol for Liquid Waste Neutralization:
-
Working in a Fume Hood: All steps must be performed in a certified fume hood.
-
Prepare Neutralization Solution: Use a commercial bleach solution (sodium hypochlorite).
-
Neutralization Process: Slowly add the bleach solution to the liquid waste containing this compound while stirring. An excess of bleach is generally used to ensure complete oxidation.
-
Reaction Time: Allow the reaction to proceed for a sufficient amount of time to ensure complete neutralization. While specific times can vary based on concentration, a minimum of 2 hours is a conservative starting point.
-
Disposal: The resulting neutralized solution should be collected in a designated hazardous waste container and properly labeled for disposal.
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative parameters for the disposal of this compound.
| Parameter | Value/Range | Application | Source |
| Bleach Bath Concentration | 1:1 mixture of household bleach and water | Decontamination of glassware | [3] |
| Minimum Soaking Time | 14 hours | Decontamination of glassware | [3] |
| Thiol to NaOCl Ratio (theoretical) | 1:0.5 (for disulfide formation) | Liquid waste neutralization | [4] |
| Practical NaOCl Requirement | Higher than theoretical ratio | Liquid waste neutralization | [4] |
Note: The theoretical thiol to sodium hypochlorite ratio is for the formation of a disulfide. In practice, a larger excess of bleach is recommended to drive the reaction to completion and to account for the potential for further oxidation to sulfonic acids.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and compliance with institutional and regulatory standards. The proactive and informed handling of such chemicals is a testament to a laboratory's commitment to safety and scientific excellence.
References
Essential Safety and Operational Guide for 2-Adamantanethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 2-Adamantanethiol. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid thiol compound that presents several health and environmental hazards. Understanding these risks is the first step in safe handling.
Hazard Summary Table
| Hazard Statement | GHS Classification | Description |
| Toxic if swallowed | Acute toxicity, Oral (Category 3) | Ingestion of small quantities may cause serious health effects or be fatal.[1] |
| Causes serious eye irritation | Eye irritation (Category 2A) | Contact with eyes can cause significant irritation.[1] |
| Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 2) | Release into the environment can cause long-term harm to aquatic ecosystems.[1] |
Recommended Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to mitigate exposure risks.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for handling thiols. Always inspect gloves for integrity before use. | Prevents skin contact with the chemical.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must meet ANSI Z87.1 or equivalent standards. A face shield may be required for splash hazards. | Protects eyes from dust particles and accidental splashes.[1][3][4] |
| Body Protection | Laboratory coat | A buttoned lab coat made of a non-flammable material like cotton is recommended. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If dusts are generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the solid compound.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedures to ensure the safe handling of this compound in a laboratory setting.
Experimental Workflow for Handling Solid this compound
Caption: A streamlined workflow for the safe handling of solid this compound in a laboratory environment.
Detailed Protocol:
-
Preparation : Before handling the chemical, ensure that a designated work area within a certified chemical fume hood is prepared.[5] Have all necessary equipment, including a waste container and a decontamination solution (e.g., a 1:1 bleach and water solution), readily available.[3][7] All personnel in the vicinity should be informed that a thiol is being used.[8]
-
Personal Protective Equipment (PPE) Inspection and Donning : Inspect all PPE for damage before use. Don a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Handling in a Fume Hood : Conduct all manipulations of this compound within a properly functioning chemical fume hood to minimize the inhalation of any dust and to contain its strong odor.[5][8]
-
Weighing : When weighing the solid, use an analytical balance inside the fume hood. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.
-
Transfer : Carefully transfer the weighed solid to the reaction vessel. Avoid creating dust. A powder funnel can aid in a clean transfer.
-
Running the Reaction : Once the this compound has been added, securely cap or seal the reaction vessel to contain any vapors. If the reaction is to be heated, ensure that the setup includes appropriate pressure relief.
-
Decontamination and Cleanup : After the procedure, decontaminate all surfaces and non-disposable equipment that may have come into contact with the thiol. A freshly prepared bleach solution is effective for oxidizing residual thiols.[3][7]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Disposal Decision Tree
Caption: A decision-making diagram for the proper segregation and disposal of waste contaminated with this compound.
Disposal Protocol:
-
Solid Waste :
-
Unused this compound : Collect in a clearly labeled, sealed container for hazardous waste disposal.
-
Contaminated Disposables : Items such as gloves, weigh paper, and paper towels that have come into contact with this compound should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.[5]
-
-
Liquid Waste :
-
Contaminated Glassware :
-
Immediately after use, rinse glassware with a suitable solvent to remove the bulk of the residue. This solvent rinse should be collected as hazardous waste.
-
Immerse the rinsed glassware in a dedicated bleach bath for at least 14 hours to oxidize any remaining thiol.[3][7] The bleach bath should be located within a fume hood.
-
After soaking, thoroughly rinse the glassware with water before washing with soap and water.[3]
-
By implementing these detailed safety and handling procedures, researchers can effectively manage the risks associated with this compound, fostering a secure and productive research environment.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. How To [chem.rochester.edu]
- 8. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 9. epfl.ch [epfl.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
